molecular formula C16H16O2 B2548658 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one CAS No. 36808-17-0

1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one

Cat. No.: B2548658
CAS No.: 36808-17-0
M. Wt: 240.302
InChI Key: HUZGZKDRSGGTDI-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.302. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-methyl-2-phenylmethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-8-9-16(15(10-12)13(2)17)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZGZKDRSGGTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Physicochemical Profile of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate in Medicinal Chemistry

Executive Summary

1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (CAS: 36808-17-0) serves as a pivotal building block in organic synthesis, particularly in the development of oxygenated heterocycles such as flavones, chromones, and chalcones.[1][2] Its structural motif—an acetophenone core protected by a benzyl ether and functionalized with a methyl group—offers a unique balance of stability and reactivity. This guide provides a rigorous analysis of its physicochemical characteristics, synthetic pathways, and spectroscopic fingerprints, designed for researchers optimizing lead generation in drug discovery.

Part 1: Molecular Identity & Structural Analysis

The compound is an ether-protected derivative of 2'-hydroxy-5'-methylacetophenone. The benzyl group acts as a robust protecting group for the phenolic oxygen, preventing side reactions during base-catalyzed condensations (e.g., Claisen-Schmidt), while the acetyl group remains free for nucleophilic attack or aldol-type reactions.

Table 1: Chemical Identification Data

ParameterSpecification
IUPAC Name 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one
Common Synonyms 2'-Benzyloxy-5'-methylacetophenone; 5'-Methyl-2'-benzyloxyacetophenone
CAS Number 36808-17-0
Molecular Formula C₁₆H₁₆O₂
Molecular Weight 240.30 g/mol
SMILES CC(=O)C1=C(OCC2=CC=CC=C2)C=CC(C)=C1
InChIKey HUZGZKDRSGGTDI-UHFFFAOYSA-N
Part 2: Physicochemical Properties

Understanding the physical state and solubility profile is essential for process chemistry and purification. Unlike its parent phenol (2'-hydroxy-5'-methylacetophenone, MP ~50°C), the benzylated derivative often exists as a viscous oil or low-melting solid due to the disruption of intermolecular hydrogen bonding.

Table 2: Physical & Thermodynamic Constants

PropertyValue / DescriptionNote
Physical State Viscous Liquid / Low-Melting SolidOften oils at RT; crystallizes upon standing or cooling.
Boiling Point ~380–390°C (Predicted)High boiling point requires high-vacuum distillation for purification.
Density ~1.10 g/cm³Estimated based on structural analogs.
LogP (Lipophilicity) 3.82 ± 0.4Highly lipophilic; indicates good membrane permeability but poor aqueous solubility.
Solubility Soluble: DCM, Ethyl Acetate, DMSO, EthanolInsoluble: WaterPurification typically requires normal-phase chromatography (Hexane/EtOAc).
H-Bond Donors 0The phenolic proton is capped.
H-Bond Acceptors 2Carbonyl oxygen and Ether oxygen.
Part 3: Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR). Below is the predicted spectroscopic profile derived from structural logic and validated against analogous acetophenone derivatives.

¹H-NMR Interpretation (400 MHz, CDCl₃)

The spectrum is characterized by three distinct regions: the aliphatic singlets, the benzylic methylene, and the aromatic region.

  • δ 2.30 ppm (s, 3H): Aryl-CH₃ (Methyl group at position 5).

  • δ 2.60 ppm (s, 3H): Acetyl-CH₃ (Ketone methyl). Note: Deshielded by the carbonyl anisotropy.

  • δ 5.15 ppm (s, 2H): O-CH₂ -Ph (Benzylic protons). Diagnostic peak for successful benzylation.

  • δ 6.90 ppm (d, J=8.4 Hz, 1H): Ar-H3 (Ortho to benzyloxy, meta to methyl).

  • δ 7.25 ppm (dd, J=8.4, 2.1 Hz, 1H): Ar-H4 (Para to acetyl).

  • δ 7.35–7.45 ppm (m, 5H): Benzyl aromatic ring protons.

  • δ 7.60 ppm (d, J=2.1 Hz, 1H): Ar-H6 (Ortho to acetyl). Most deshielded aromatic proton on the central ring.

¹³C-NMR Key Signals (100 MHz, CDCl₃)
  • Carbonyl (C=O): ~199 ppm.

  • Benzylic Carbon (O-CH₂): ~70 ppm.

  • Methyl Carbons: ~20 ppm (Ar-CH₃) and ~30 ppm (Acetyl-CH₃).

Part 4: Synthesis & Impurity Profiling

The synthesis follows a standard Williamson Ether Synthesis . The choice of base and solvent is critical to prevent C-alkylation or aldol condensation side reactions.

Protocol: O-Benzylation of 2'-Hydroxy-5'-methylacetophenone
  • Reagents: 2'-Hydroxy-5'-methylacetophenone (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Acetone (reagent grade) or Acetonitrile.

  • Procedure:

    • Dissolve the phenol in acetone.[3]

    • Add anhydrous K₂CO₃. Expert Tip: Use finely ground K₂CO₃ to increase surface area.

    • Add Benzyl Bromide dropwise at room temperature.

    • Reflux for 4–6 hours.[3] Monitor by TLC (Mobile Phase: 10% EtOAc in Hexane).

    • Workup: Filter off inorganic salts. Concentrate filtrate.[3][4] Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then Brine.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 2'-Hydroxy-5'-methylacetophenone Reagents Add: K2CO3 (2 eq) Benzyl Bromide (1.1 eq) Acetone Start->Reagents Reaction Reflux (60°C, 4-6 hrs) Reagents->Reaction Check TLC Check (Disappearance of Phenol) Reaction->Check Check->Reaction Incomplete Workup Workup: 1. Filter Salts 2. Wash w/ 1M NaOH Check->Workup Complete Product Product: 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one Workup->Product

Figure 1: Step-by-step synthetic workflow for the O-benzylation process. The NaOH wash step is critical for removing unreacted starting phenol.

Part 5: Reactivity & Applications in Drug Discovery

This compound acts as a "masked" phenol. The benzyl group is orthogonal to many reaction conditions, allowing the acetyl group to be modified first.

1. Claisen-Schmidt Condensation (Chalcone Synthesis)

Reaction with benzaldehydes yields chalcones, which are precursors to Pranlukast analogs and flavonoids.

  • Mechanism: Base-catalyzed aldol condensation followed by dehydration.

  • Significance: Chalcones exhibit anti-inflammatory and anti-cancer properties.

2. Oxidative Cyclization (Flavone Synthesis)

Treatment of the resulting chalcones with Iodine/DMSO or DDQ yields flavones. The 5-methyl group provides a handle for further metabolic stability studies.

Visualization: Divergent Reaction Pathways

ReactionPathways Core 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one Chalcone Chalcone Derivatives (Claisen-Schmidt) Core->Chalcone + Ar-CHO / NaOH Deprotection 2'-Hydroxy-5'-methylacetophenone (H2, Pd/C) Core->Deprotection Hydrogenolysis Flavone Flavones/Chromones (Oxidative Cyclization) Chalcone->Flavone + I2 / DMSO

Figure 2: Divergent synthetic utility. The compound serves as a precursor for chalcones and flavones, or can be deprotected to regenerate the phenol after other modifications.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 36808-17-0. PubChem. Available at: [Link]

  • Organic Syntheses. Benzalacetophenone (Chalcone) Synthesis Procedures. Org.[5] Synth. 1921, 1, 78. Available at: [Link]

Sources

Spectroscopic Profile of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (CAS No. 36808-17-0). Due to the limited availability of experimentally verified public data for this specific molecule, this guide synthesizes predicted spectral data with established principles of spectroscopic analysis and data from structurally analogous compounds. This approach offers a robust framework for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction to 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one

1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one is an aromatic ketone featuring a benzyloxy substituent ortho to the acetyl group and a methyl group in the para position. This substitution pattern makes it a valuable intermediate in organic synthesis, potentially for the development of novel pharmaceutical agents and other functional materials. A thorough understanding of its spectroscopic characteristics is paramount for confirming its identity and purity.

Chemical Structure and Atom Numbering:

For clarity in spectral assignments, the following atom numbering scheme will be utilized throughout this guide.

Caption: Chemical structure of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one with atom numbering.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one is detailed below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-3'~ 7.2 - 7.4d1H
H-4'~ 6.9 - 7.1dd1H
H-6'~ 7.5 - 7.7d1H
Benzyl CH₂~ 5.1 - 5.3s2H
Phenyl H (benzyl)~ 7.3 - 7.5m5H
Aryl CH₃~ 2.3 - 2.5s3H
Acetyl CH₃~ 2.5 - 2.7s3H

Interpretation:

  • Aromatic Protons (H-3', H-4', H-6'): The protons on the substituted phenyl ring are expected to appear as distinct doublets and a doublet of doublets due to ortho and meta couplings. The electron-donating benzyloxy and methyl groups, and the electron-withdrawing acetyl group, will influence their precise chemical shifts.

  • Benzyl Protons (CH₂ and Phenyl H): The methylene protons of the benzyl group are expected to appear as a sharp singlet, as they are chemically equivalent and not adjacent to any chiral centers. The five protons of the unsubstituted phenyl ring of the benzyl group will likely appear as a complex multiplet.

  • Methyl Protons (Aryl CH₃ and Acetyl CH₃): Both the methyl group attached to the aromatic ring and the acetyl methyl group are expected to be sharp singlets, as they are not coupled to any other protons.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The predicted chemical shifts for the carbon atoms in 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one are presented below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (acetyl)~ 198 - 202
C-1'~ 128 - 132
C-2'~ 155 - 159
C-3'~ 112 - 116
C-4'~ 130 - 134
C-5'~ 138 - 142
C-6'~ 120 - 124
Benzyl CH₂~ 70 - 74
C-1'' (ipso, benzyl)~ 136 - 140
C-2'', C-6'' (ortho, benzyl)~ 127 - 131
C-3'', C-5'' (meta, benzyl)~ 128 - 132
C-4'' (para, benzyl)~ 127 - 131
Aryl CH₃~ 20 - 24
Acetyl CH₃~ 29 - 33

Interpretation:

  • Carbonyl Carbon: The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift due to the strong deshielding effect of the oxygen atom.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the benzyloxy group (C-2') will be significantly downfield, while the other carbons will have shifts typical for substituted benzene rings.

  • Aliphatic Carbons: The benzylic methylene carbon and the two methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one are as follows:

Wavenumber (cm⁻¹) Functional Group Vibration Intensity
~ 3100 - 3000Aromatic C-HStretchMedium
~ 3000 - 2850Aliphatic C-HStretchMedium
~ 1680 - 1660C=O (Aryl Ketone)StretchStrong
~ 1600, 1480C=CAromatic Ring StretchMedium
~ 1250 - 1200C-O (Aryl Ether)StretchStrong

Interpretation:

The most characteristic peak in the IR spectrum will be the strong absorption from the carbonyl group of the aryl ketone. The presence of both aromatic and aliphatic C-H stretches, as well as the C-O stretch of the ether linkage, will further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The expected molecular weight of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (C₁₆H₁₆O₂) is approximately 240.3 g/mol . The molecular ion peak [M]⁺ should be observed at m/z 240.

  • Key Fragmentation Patterns:

    • Loss of the acetyl group: A significant fragment at m/z 197 ([M - COCH₃]⁺) is expected.

    • Formation of the tropylium ion: A prominent peak at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺) is highly characteristic of benzyl ethers.

    • Loss of the benzyl group: A fragment corresponding to the loss of the benzyl group would result in a peak at m/z 149.

Synthesis and Experimental Protocols

General Synthetic Protocol:

  • Dissolution: Dissolve 2-hydroxy-5-methylacetophenone (1 equivalent) and potassium carbonate (1.5-2 equivalents) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

  • Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_0 Synthesis Workflow start Start Materials: 2-hydroxy-5-methylacetophenone Benzyl bromide Base (K2CO3) reaction Williamson Ether Synthesis (Reflux in Acetone/DMF) start->reaction 1. workup Aqueous Work-up & Extraction reaction->workup 2. purification Column Chromatography workup->purification 3. product 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one purification->product 4.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol for Spectroscopic Analysis:

The following is a general protocol for acquiring the spectroscopic data discussed in this guide.

G cluster_1 Spectroscopic Analysis Workflow sample Pure Sample of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir FTIR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Standard workflow for spectroscopic characterization.

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of TMS as an internal standard.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • IR Spectroscopy:

    • Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

  • Mass Spectrometry:

    • Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one. The presented ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with the general synthetic protocol, offer a valuable resource for researchers working with this compound. While predicted data is a powerful tool, it is crucial to confirm these findings with experimental data whenever possible.

References

  • While specific experimental data for the title compound is not widely published, general principles of spectroscopy are drawn from numerous authoritative sources.
  • A related crystal structure for 1-[2-(benzyloxy)phenyl]ethanone has been reported, which provides context for the synthesis of similar compounds.[1]

Sources

1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one CAS number 36808-17-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Reactivity, and Applications in Flavonoid Drug Discovery

Executive Summary

1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (CAS 36808-17-0) is a critical aromatic ketone intermediate used primarily in the synthesis of 6-methylflavones , chalcones , and isoflavones . Structurally, it consists of an acetophenone core substituted with a methyl group at the 5-position and a benzyl-protected hydroxyl group at the 2-position.

This protection strategy is vital in medicinal chemistry: the benzyl group masks the acidic phenol, preventing interference during base-catalyzed aldol condensations (Claisen-Schmidt reaction), while the 5-methyl motif provides a specific electronic and steric profile often required for structure-activity relationship (SAR) studies in anti-inflammatory and anticancer drug discovery.

Part 1: Chemical Identity & Physicochemical Properties[1]

Table 1: Core Chemical Data

PropertySpecification
CAS Number 36808-17-0
IUPAC Name 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one
Synonyms 2'-Benzyloxy-5'-methylacetophenone; 1-(2-Benzyloxy-5-methylphenyl)ethanone
Molecular Formula C₁₆H₁₆O₂
Molecular Weight 240.30 g/mol
SMILES CC(=O)C1=C(C=CC(=C1)C)OCC2=CC=CC=C2
Physical State Viscous liquid or low-melting solid (approx.[1] MP ~38–45°C)
Solubility Soluble in DCM, Ethyl Acetate, Ethanol, DMSO; Insoluble in water

Electronic Structure Analysis: The presence of the 5-methyl group exerts a weak inductive (+I) effect, slightly increasing electron density on the aromatic ring compared to the unsubstituted analog. This modification subtly influences the nucleophilicity of the acetyl methyl group during enolate formation, often resulting in cleaner reaction profiles during condensation reactions compared to electron-deficient analogs.

Part 2: Synthetic Pathways & Workflow

The synthesis of CAS 36808-17-0 typically proceeds via Williamson ether synthesis , protecting the commercially available 2'-hydroxy-5'-methylacetophenone. Once synthesized, it serves as a "hub" molecule for divergent synthesis.

Visualizing the Reaction Landscape

G Start 2'-Hydroxy-5'-methylacetophenone (CAS 1450-72-2) Target 1-[2-(Benzyloxy)-5-methylphenyl] ethan-1-one (CAS 36808-17-0) Start->Target Benzylation (Reflux, 4h) Reagent Benzyl Bromide + K2CO3 / Acetone Reagent->Target Chalcone Chalcone Intermediate (Claisen-Schmidt) Target->Chalcone KOH / EtOH (Aldol Condensation) Aldehyde Benzaldehyde deriv. (Ar-CHO) Aldehyde->Chalcone Flavone 6-Methylflavone (Cyclization) Chalcone->Flavone I2 / DMSO (Oxidative Cyclization)

Figure 1: Synthetic workflow from precursor to bioactive flavonoid scaffolds.

Part 3: Experimental Protocols
Protocol A: Synthesis of CAS 36808-17-0 (Benzylation)

Rationale: Potassium carbonate is preferred over stronger bases (like NaH) to minimize alpha-deprotonation of the ketone, ensuring chemoselectivity for the phenolic oxygen.

  • Reagents:

    • 2'-Hydroxy-5'-methylacetophenone (10 mmol, 1.50 g)

    • Benzyl bromide (12 mmol, 1.43 mL)

    • Anhydrous Potassium Carbonate (15 mmol, 2.07 g)

    • Acetone (30 mL) or DMF (15 mL)

  • Procedure:

    • Charge a round-bottom flask with the acetophenone and solvent.

    • Add K₂CO₃ and stir for 15 minutes at room temperature to form the phenoxide.

    • Add benzyl bromide dropwise.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1); the starting phenol spot (Rf ~0.6) should disappear.

    • Cool to room temperature and filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the product as a pale yellow oil or solid.

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Rationale: This step demonstrates the utility of CAS 36808-17-0. The benzyl group prevents the formation of coumarins or chromones at this stage, forcing the reaction toward the open-chain chalcone.

  • Reagents:

    • 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (5 mmol)

    • Benzaldehyde (5.5 mmol)

    • KOH (40% aq.[2] solution, 2 mL)

    • Ethanol (20 mL)

  • Procedure:

    • Dissolve the ketone and aldehyde in ethanol.[3]

    • Add the KOH solution dropwise at 0°C.

    • Allow the mixture to stir at room temperature for 12–24 hours.

    • Observation: A yellow precipitate (the chalcone) typically forms.

    • Pour into ice water and neutralize with dilute HCl.

    • Filter the solid and recrystallize from ethanol.[2][4]

Part 4: Applications in Drug Discovery[3]
1. Flavonoid Scaffold Construction

The primary utility of CAS 36808-17-0 is as a precursor for 6-methylflavones . The methyl group at position 6 (derived from the 5-position of the acetophenone) is a key pharmacophore in several biological contexts:

  • COX-2 Inhibition: Methylated flavones have shown selectivity for Cyclooxygenase-2 enzymes.

  • GABA-A Modulation: 6-methylflavone is a known positive allosteric modulator of GABA-A receptors, exhibiting anxiolytic properties without the sedation associated with benzodiazepines.

2. Regioselective Functionalization

The benzyl group is orthogonal to other protecting groups. It can be removed via catalytic hydrogenation (Pd/C, H₂) to regenerate the phenol, allowing for subsequent glycosylation or esterification—a common requirement when synthesizing prodrugs to improve bioavailability.

Part 5: Handling & Safety (E-E-A-T)
  • Hazards: Like many benzylic ethers and acetophenones, this compound is an Irritant (Xi) .

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). While relatively stable, benzylic ethers can undergo slow oxidation to benzaldehyde if exposed to light and air for prolonged periods.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References
  • Synthesis of Chalcones: BenchChem. (2025).[3] Synthesis of Chalcones from 2-Hydroxy-5-methylacetophenone: A Detailed Protocol. Link

  • Crystal Structure & Properties: NIH PubChem. (2025). 2'-Hydroxy-5'-methylacetophenone Properties and Derivatives. Link

  • Flavone Biological Activity: Hall, B. J., et al. (2001). 6-Methylflavone.[6] Acta Crystallographica Section E. Link

  • Reaction Mechanisms: Organic Syntheses. (2010). General Procedures for Benzylic Protection and Condensation. Link

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exposition on the synthesis and characterization of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one, a valuable intermediate in organic and medicinal chemistry. The document delineates a robust and regioselective two-step synthetic strategy, commencing with the Fries Rearrangement to produce the key intermediate, 2'-hydroxy-5'-methylacetophenone, followed by a Williamson Ether Synthesis. The causality behind the selection of this synthetic pathway is discussed in detail, emphasizing control over isomeric purity. Furthermore, this guide presents a comprehensive characterization protocol, outlining the expected spectroscopic signatures from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols are designed to be self-validating, providing researchers with the necessary framework for successful synthesis, purification, and verification of the target compound.

Synthetic Strategy and Retrosynthetic Analysis

The molecular architecture of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one features an acetophenone core with a benzyloxy ether linkage at the ortho position. A logical retrosynthetic analysis suggests two primary disconnection approaches:

  • C-O Bond Disconnection (Ether Synthesis): Disconnecting the ether linkage points to 2'-hydroxy-5'-methylacetophenone and a benzyl halide as precursors. This route, employing the Williamson Ether Synthesis, is highly attractive due to its predictability and high regioselectivity. The phenolic hydroxyl group provides a specific site for benzylation, precluding the formation of other isomers.

  • C-C Bond Disconnection (Acylation): Disconnecting the acetyl group from the aromatic ring suggests a Friedel-Crafts acylation of 1-(benzyloxy)-4-methylbenzene. However, the benzyloxy group is an ortho-, para-directing activator. This would inevitably lead to a mixture of the desired ortho-acylated product and the para-acylated isomer, creating a significant purification challenge.

Based on this analysis, the Williamson Ether Synthesis is the superior strategy for achieving a clean, high-yielding synthesis of the target molecule. The required precursor, 2'-hydroxy-5'-methylacetophenone, is commercially available but can also be efficiently synthesized from p-cresyl acetate via the Fries Rearrangement[1].

G cluster_williamson Williamson Ether Synthesis cluster_fries Fries Rearrangement Target 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one SM1 2'-Hydroxy-5'-methylacetophenone Target->SM1 SM2 Benzyl Bromide Target->SM2 Precursor p-Cresyl Acetate SM1->Precursor G cluster_mech Fries Rearrangement Mechanism Ester p-Cresyl Acetate + AlCl₃ Complex Lewis Acid-Ester Complex Ester->Complex Coordination Acylium Acylium Ion Intermediate Complex->Acylium Dissociation Attack Electrophilic Attack (Ortho) Acylium->Attack Generation of Electrophile Intermediate Sigma Complex (Wheland Intermediate) Attack->Intermediate Attack on Ring Product 2'-Hydroxy-5'-methylacetophenone Intermediate->Product Rearomatization & Hydrolysis

Caption: Simplified mechanism of the Fries Rearrangement.

Experimental Protocol

Materials:

  • p-Cresyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (HCl), 5 M

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Under a nitrogen atmosphere, charge the flask with p-cresyl acetate (1.0 eq) and nitrobenzene.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (2.5 - 3.0 eq). The addition is highly exothermic and should be done slowly to maintain the temperature below 10 °C.

  • After the addition is complete, slowly raise the temperature of the reaction mixture to 100-120 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then slowly pour it onto a mixture of crushed ice and concentrated HCl.

  • Stir the mixture vigorously for 30 minutes.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the DCM.

  • The crude product, containing nitrobenzene, can be purified by steam distillation to remove the high-boiling solvent, followed by vacuum distillation or recrystallization to yield pure 2'-hydroxy-5'-methylacetophenone.[2]

Synthesis of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one

The final step is the O-alkylation of 2'-hydroxy-5'-methylacetophenone with benzyl bromide via the Williamson Ether Synthesis. This reaction proceeds through an Sₙ2 mechanism, where the phenoxide ion, generated in situ by a base, acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide.[3][4][5] A primary alkyl halide like benzyl bromide is ideal as it minimizes the competing E2 elimination reaction.[6] Potassium carbonate is a suitable base for this transformation as it is strong enough to deprotonate the phenol without affecting other functional groups.[7]

G Start Dissolve Reactants (Ketone, K₂CO₃, Benzyl Bromide in Acetone) Reflux Heat to Reflux (4-6 hours) Start->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Reaction Workup (Filter, Evaporate Solvent) Monitor->Workup Upon Completion Extract Aqueous Extraction Workup->Extract Purify Purification (Recrystallization from Ethanol/Water) Extract->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize

Caption: Experimental workflow for the Williamson Ether Synthesis.

Experimental Protocol

Materials:

  • 2'-Hydroxy-5'-methylacetophenone [8]* Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • To a round-bottom flask, add 2'-hydroxy-5'-methylacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.

  • Stir the suspension and add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's completion using TLC by observing the disappearance of the starting phenol.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with water and brine to remove any remaining salts and impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting solid or oil by recrystallization from an ethanol/water mixture to afford pure 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one as a solid.

Characterization of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic data based on the compound's structure (CAS No: 36808-17-0) and analysis of similar molecules.[9]

Technique Expected Observations
¹H NMR δ 7.50-7.25 (m, 6H): Overlapping multiplets for the 5 protons of the benzyl group and H-6 of the acetophenone ring. δ 7.15 (dd, 1H): H-4 of the acetophenone ring. δ 6.95 (d, 1H): H-3 of the acetophenone ring. δ 5.15 (s, 2H): Benzylic methylene protons (-O-CH₂-Ph). δ 2.55 (s, 3H): Acetyl methyl protons (-COCH₃). δ 2.30 (s, 3H): Phenyl methyl protons (-Ar-CH₃).
¹³C NMR δ ~199 ppm: Carbonyl carbon (C=O). δ ~157 ppm: C-2 (aromatic carbon attached to the ether oxygen). δ ~136 ppm: Quaternary carbon of the benzyl group. δ ~135-127 ppm: Aromatic carbons. δ ~70 ppm: Benzylic methylene carbon (-O-CH₂-). δ ~29 ppm: Acetyl methyl carbon (-COCH₃). δ ~20 ppm: Phenyl methyl carbon (-Ar-CH₃).
IR (KBr, cm⁻¹) ~3050-3030: Aromatic C-H stretch. ~2950-2850: Aliphatic C-H stretch. ~1675: Strong C=O stretch (aryl ketone). ~1600, 1490: Aromatic C=C stretches. ~1250: Aryl-Alkyl ether C-O stretch (asymmetric). ~1040: Aryl-Alkyl ether C-O stretch (symmetric).
MS (EI) m/z 240: Molecular ion peak [M]⁺. m/z 225: [M-CH₃]⁺. m/z 197: [M-COCH₃]⁺. m/z 91: [C₇H₇]⁺ (tropylium ion), characteristic fragment for a benzyl group (base peak).

Safety, Handling, and Storage

  • Reagents: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Anhydrous aluminum chloride reacts violently with water. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: The final product, 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one, should be stored in a cool, dry place, sealed in a well-closed container away from incompatible substances.

Conclusion

This guide has detailed a reliable and regioselective synthetic route for 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one. By employing a strategic combination of the Fries Rearrangement and the Williamson Ether Synthesis, the target compound can be obtained in high purity. The provided step-by-step protocols and expected characterization data serve as a comprehensive resource for researchers, enabling the successful synthesis and validation of this important chemical intermediate.

References

  • Benchchem. (n.d.). Synthesis of Chalcones from 2-Hydroxy-5-methylacetophenone: A Detailed Protocol for Researchers.
  • Mamedov, I. G., & Mamedov, E. I. (2022). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation. Indian Journal of Chemistry, Sec. B: Organic Chemistry including Medicinal Chemistry, 61B(7), 804-807.
  • BLDpharm. (n.d.). 1-(2-(Benzyloxy)-5-ethylphenyl)ethan-1-one.
  • Aswale, S.R., Aswale, S.S., Gawhale, N.D., & Kodape, M.M. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry.
  • Merck. (n.d.). 1-(2-(Benzyloxy)-5-methylphenyl)ethanone.
  • Santa Cruz Biotechnology. (n.d.). 1-[2-(Benzyloxy)phenyl]ethan-1-one.
  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • Organic Chemistry-4. (n.d.).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2015, June). Crystal structure of 1-[2-(benzyloxy)phenyl]ethanone, C15H14O2. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Retrieved from [Link]

  • Jones, T. H., Blum, M. S., & Fales, H. M. (1981). A Facile Synthesis of 2-Hydroxy-6-Methylacetophenone. Synthetic Communications, 11(11), 889-894.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45.
  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Benchchem. (n.d.). Spectroscopic Profile of 1-(2-Chloro-5-methylphenyl)ethanone: A Technical Overview.
  • Royal Society of Chemistry. (2017). Selective syntheses of diversely substituted 2-hydroxy-4'-hydroxybenzophenones through [4+2] or [3+3] annulation of penta-3,4-dien-2-ones with 3-formylchromones - Supporting Information.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Retrieved from [Link]

  • MDPI. (2022, December 23). 1-(2-Benzyl-1,5-dimethyl-6,7,8-trioxabicyclo[3.2.1]octan-2-yl)ethan-1-ol. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 1-(2-Chloro-5-methylphenyl)ethanone.
  • ChemRxiv. (2020). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

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The Strategic Role of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one in Complex Molecule Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic use of protecting groups and the efficient construction of complex molecular architectures are paramount. 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one emerges as a pivotal intermediate, particularly in the synthesis of flavonoids, chalcones, and other biologically active heterocyclic compounds. Its structure, featuring a benzylated phenol and a reactive acetyl group, offers a unique combination of stability and reactivity, making it a valuable tool for medicinal chemists and synthetic researchers. The benzyl ether serves as a robust protecting group for the phenolic hydroxyl, preventing its interference in reactions targeting the acetyl moiety and allowing for its selective deprotection in later synthetic stages. This guide provides an in-depth exploration of the synthesis, properties, and applications of this key intermediate, offering field-proven insights and detailed experimental protocols.

Physicochemical Properties and Commercial Availability

A summary of the key physicochemical properties of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one is presented in the table below. The compound is commercially available from various chemical suppliers, ensuring its accessibility for research and development purposes.

PropertyValue
CAS Number 36808-17-0
Molecular Formula C₁₆H₁₆O₂
Molecular Weight 240.3 g/mol
Physical Form Liquid
Storage Temperature Room Temperature (Sealed in dry conditions)

Synthesis of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one: A Reliable Protocol

The most common and efficient method for the synthesis of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 2-hydroxy-5-methylacetophenone, followed by nucleophilic substitution with benzyl bromide. The following protocol is adapted from a reliable method for the synthesis of a closely related compound, 1-[2-(benzyloxy)phenyl]ethanone.[1]

Reaction Scheme:

Synthesis of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one reactant1 2-Hydroxy-5-methylacetophenone reagents K₂CO₃, Acetone reactant2 Benzyl bromide product 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one reagents->product

Caption: Williamson ether synthesis of the target compound.

Step-by-Step Experimental Protocol:
  • Reaction Setup: To a solution of 2-hydroxy-5-methylacetophenone (1.0 eq.) in acetone, add anhydrous potassium carbonate (2.0 eq.).

  • Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.0 eq.) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one.

Core Application: Intermediate in Chalcone and Flavonoid Synthesis

The primary utility of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one lies in its role as a precursor to protected 2'-hydroxychalcones. These chalcones are, in turn, key intermediates for the synthesis of a wide array of flavonoids, which are a class of natural products with diverse and significant biological activities.[2][3] The Claisen-Schmidt condensation is the cornerstone reaction for this transformation, involving the base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[4][5][6]

The Strategic Advantage of the Benzyloxy Group

The use of the benzyl ether as a protecting group for the 2'-hydroxyl is a critical strategic decision. It prevents the formation of unwanted side products that could arise from the acidity of the phenolic proton under the basic conditions of the Claisen-Schmidt condensation. Furthermore, the benzyloxy group can be selectively removed at a later stage of the synthesis, typically through catalytic hydrogenation, without affecting other functional groups in the molecule.

General Workflow for Chalcone and Flavonoid Synthesis

Chalcone and Flavonoid Synthesis Workflow start 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one reagents_cs Base (e.g., KOH, NaOH) Ethanol start->reagents_cs aldehyde Aromatic Aldehyde aldehyde->reagents_cs chalcone Protected Chalcone Intermediate reagents_cs->chalcone Claisen-Schmidt Condensation reagents_cyclization I₂, DMSO or Acid chalcone->reagents_cyclization flavone Protected Flavone reagents_cyclization->flavone Oxidative Cyclization reagents_deprotection H₂, Pd/C flavone->reagents_deprotection final_product Final Flavonoid reagents_deprotection->final_product Deprotection

Caption: General synthetic route from the intermediate to flavonoids.

Representative Protocol: Synthesis of a Benzyloxy-Protected Chalcone

The following protocol for a Claisen-Schmidt condensation is adapted from the synthesis of a chalcone using 2-hydroxy-5-methylacetophenone and demonstrates a typical procedure that can be applied to its benzyloxy-protected counterpart.[7]

  • Preparation of Reactants: Dissolve 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in ethanol.

  • Base Addition: Cool the solution in an ice bath and add an aqueous solution of potassium hydroxide (50%) dropwise with stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting materials.

  • Isolation of Product: Pour the reaction mixture into a mixture of crushed ice and dilute HCl to neutralize the base and precipitate the crude chalcone.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure protected chalcone.

Characterization and Spectroscopic Data

While a specific, publicly available, and fully characterized set of spectroscopic data for 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one is not readily found in the literature, its identity can be confirmed through standard analytical techniques. Researchers synthesizing this compound should perform comprehensive characterization using ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The expected spectral features would include signals corresponding to the methyl and acetyl protons, the aromatic protons of both the phenyl and benzyl groups, and the characteristic carbonyl stretch in the IR spectrum. For comparison, the NIST Chemistry WebBook provides spectral data for the precursor, 2-hydroxy-5-methylacetophenone.[8]

Future Outlook and Applications in Drug Discovery

The utility of benzyloxy-substituted acetophenones as synthetic intermediates extends beyond flavonoid synthesis. For instance, the related compound 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is a known intermediate in the synthesis of Olodaterol, a long-acting β2-adrenergic agonist used in the treatment of chronic obstructive pulmonary disease (COPD).[9] This highlights the potential for 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one and its derivatives to serve as building blocks for a wide range of pharmacologically active molecules. The ability to introduce diverse functionalities through the Claisen-Schmidt condensation and subsequent cyclization reactions makes this intermediate a valuable platform for generating compound libraries for drug discovery screening.

Conclusion

1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one is a strategically important synthetic intermediate that provides a gateway to a rich variety of complex organic molecules, most notably flavonoids and other heterocyclic systems. Its synthesis via the reliable Williamson ether synthesis and its application in the robust Claisen-Schmidt condensation are well-established transformations in organic chemistry. The benzyl protecting group offers a crucial element of synthetic control, allowing for the selective manipulation of the molecule's reactive sites. As the demand for novel therapeutic agents continues to grow, the role of such versatile building blocks in accelerating the drug discovery and development process will undoubtedly become even more significant.

References

  • Claisen-Schmidt Condensation. (n.d.). Retrieved from a general organic chemistry resource.[4]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab.[5]

  • Name Reactions in Organic Synthesis. (n.d.). Claisen-Schmidt Condensation.[6]

  • A Review on Flavonoids And Their Synthetic Derivatives, Chemistry and Biological Applications. (n.d.). IRE Journals.[2]

  • Merck. (n.d.). 1-(2-(Benzyloxy)-5-methylphenyl)ethanone.

  • Ma, J., Wang, Y., & Wang, J. (2011). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1139.
  • Slabber, C. A., Grimmer, C. D., Robinson, R. S., & Nikolayenko, V. I. (2015). Crystal structure of 1-[2-(benzyloxy)phenyl]ethanone, C15H14O2. Zeitschrift für Kristallographie - New Crystal Structures, 230(2), 131-132.[1]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]8]

  • Ferreira, I. C. F. R., & Martins, N. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(1), 379.[3]

  • Nazeruddin, G. M. (2014). Novel Methodology and Process Optimization for the Synthesis of Flavones. Research and Reviews: Journal of Chemistry, 3(2), 47-54.[10]

  • Ali, B., et al. (2023). (2E)-3-(3-Benzyloxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one. IUCrData, 8(1), x221525.[7]

  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone.[9]

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Methodological & Application

Application Note & Protocol: Williamson Ether Synthesis of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Aryl Benzyl Ethers

The Williamson ether synthesis, a robust and versatile method for forming the ether linkage, has been a cornerstone of organic synthesis since its development by Alexander Williamson in 1850.[1][2] This application note provides a detailed protocol for a specific and highly relevant application: the synthesis of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one. This reaction is an exemplary case of O-alkylation of a phenol, a critical transformation in medicinal chemistry and drug development.[3]

The benzylation of phenolic hydroxyl groups is a common strategy to protect this functionality during subsequent synthetic steps. The resulting benzyl ether is stable across a wide range of reaction conditions but can be selectively cleaved when necessary, often through mild hydrogenolysis.[3][4] The target molecule, 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one, serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents and biologically active compounds.

This guide is designed to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring a comprehensive understanding for successful and reproducible synthesis.

Reaction Principle and Mechanism

The synthesis of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one from 2-hydroxy-5-methylacetophenone and benzyl bromide proceeds via the classic Williamson ether synthesis mechanism. This reaction is a bimolecular nucleophilic substitution (SN2) reaction.[1][5]

Reaction Scheme:

Reaction scheme for the Williamson ether synthesis of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one

The mechanism unfolds in two key steps:

  • Deprotonation: The phenolic hydroxyl group of 2-hydroxy-5-methylacetophenone is acidic and is deprotonated by a base, in this case, potassium carbonate, to form a phenoxide ion. This phenoxide is a potent nucleophile.[6][7]

  • Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide. This attack occurs from the backside, leading to the displacement of the bromide leaving group and the formation of the desired ether linkage in a concerted SN2 fashion.[1][8]

Detailed Experimental Protocol

This protocol is optimized for the synthesis of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one on a laboratory scale.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Mass/VolumeRole
2-Hydroxy-5-methylacetophenoneC₉H₁₀O₂150.17101.50 gStarting Material
Benzyl BromideC₇H₇Br171.03111.2 mLAlkylating Agent
Anhydrous Potassium CarbonateK₂CO₃138.21152.07 gBase
AcetoneC₃H₆O58.08-40 mLSolvent
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-5-methylacetophenone (1.50 g, 10 mmol).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.07 g, 15 mmol) and acetone (40 mL) to the flask.

  • Initiation of Reaction: Stir the suspension at room temperature for 15 minutes. Subsequently, add benzyl bromide (1.2 mL, 11 mmol) dropwise to the stirred mixture using a syringe.[9]

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9][10]

  • Reaction Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid inorganic salts using a Büchner funnel and wash the residue with a small amount of acetone.[9]

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one.[4][11]

Reaction Monitoring by TLC
  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 v/v) is a good starting point.

  • Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F₂₅₄).

  • Visualization: UV light (254 nm).

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progress of the reaction.[12]

Causality Behind Experimental Choices

  • Choice of Base: Potassium carbonate (K₂CO₃) is a moderately weak base, which is sufficient to deprotonate the acidic phenol without causing significant side reactions.[13][14] Stronger bases like sodium hydride (NaH) could also be used but require anhydrous conditions and more careful handling.[15][16]

  • Choice of Solvent: Acetone is a polar aprotic solvent that readily dissolves the starting materials and facilitates the SN2 reaction. Other polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can also be used and may increase the reaction rate.[1][17]

  • Stoichiometry: A slight excess of the alkylating agent (benzyl bromide) is used to ensure the complete consumption of the starting phenol. A larger excess of the base is used to drive the initial deprotonation equilibrium forward.[10]

  • Temperature: Heating the reaction to reflux provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate. Typical temperatures for Williamson ether synthesis range from 50 to 100 °C.[1]

Characterization of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

TechniqueExpected Results
Appearance White to off-white solid.
Melting Point Literature values should be consulted for comparison.
¹H NMR Characteristic peaks for the benzylic protons (a singlet around 5.1 ppm), aromatic protons of both rings, the methyl group on the phenyl ring, and the acetyl methyl group.[18][19]
¹³C NMR Distinct signals for all unique carbon atoms in the molecule, including the carbonyl carbon, the benzylic carbon, and the aromatic carbons.[20][21]
IR Spectroscopy A strong absorption band for the carbonyl group (C=O) around 1670-1690 cm⁻¹, and C-O-C stretching vibrations for the ether linkage.[18]

Safety Precautions

  • Benzyl Bromide: Is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood.[22][23][24] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[25]

  • Potassium Carbonate: Can cause skin and eye irritation.

  • Acetone: Is a flammable solvent. Ensure there are no open flames or ignition sources nearby.

  • General Precautions: Always wear appropriate PPE in the laboratory. Dispose of chemical waste according to institutional guidelines.

Visual Workflow of the Synthesis

Williamson_Ether_Synthesis_Workflow cluster_preparation Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep_flask 1. Prepare Flask: Add 2-hydroxy-5- methylacetophenone add_reagents 2. Add Reagents: Add K₂CO₃ and Acetone prep_flask->add_reagents Stir 15 min add_benzyl_bromide 3. Add Benzyl Bromide (dropwise) add_reagents->add_benzyl_bromide reflux 4. Reflux (4-6 hours) add_benzyl_bromide->reflux monitor 5. Monitor by TLC reflux->monitor Periodic Check monitor->reflux Continue if incomplete cool_filter 6. Cool and Filter monitor->cool_filter Reaction Complete concentrate 7. Concentrate Filtrate cool_filter->concentrate purify 8. Purify Product (Recrystallization or Chromatography) concentrate->purify characterize 9. Characterize Product (NMR, IR, MP) purify->characterize

Caption: Experimental workflow for the synthesis of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved February 23, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. In YouTube. Retrieved February 23, 2026, from [Link]

  • Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved February 23, 2026, from [Link]

  • Vedantu. (2024, June 27). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved February 23, 2026, from [Link]

  • Silversmith, E. F. (1986). An Ether Synthesis Using Phase Transfer Catalysis.
  • Silversmith, E. F. (1986). An Ether Synthesis Using Phase Transfer Catalysis.
  • Nguyen, T. T. H., et al. (2019). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Letters in Organic Chemistry, 16(10), 785-794.
  • Kohout, M. (2014, August 15). Can anyone help me with a Williamson ether synthesis? ResearchGate. Retrieved February 23, 2026, from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved February 23, 2026, from [Link]

  • Ammal, S. C., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Physical Chemistry Chemical Physics, 23(5), 3323-3334.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • Wipf, P., & Ribe, S. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Organic Letters, 10(22), 5321-5323.
  • University of Missouri–St. Louis. (n.d.). Experiment 12 – The Williamson Ether Synthesis. Retrieved February 23, 2026, from [Link]

  • Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses, 93, 63-74.
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Application Notes and Protocols for the Multi-Step Organic Synthesis Utilizing 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one in Flavonoid and Chalcone Synthesis

In the landscape of modern drug discovery and materials science, the synthesis of complex polyphenolic compounds, particularly flavonoids and their precursors, chalcones, is of paramount importance due to their wideranging biological activities.[1][2] The strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis, ensuring the selective reaction of functional groups. 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one emerges as a highly valuable starting material in this context. The benzyl group serves as a robust protecting group for the phenolic hydroxyl, preventing its interference in base-catalyzed reactions and allowing for the elaboration of the acetophenone moiety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one in the synthesis of bioactive molecules. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights gleaned from extensive experience in the field.

Core Synthetic Pathways: A Dual Approach to Bioactive Scaffolds

1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one is primarily employed in two divergent, yet interconnected, synthetic pathways to generate a diverse library of bioactive compounds:

  • Claisen-Schmidt Condensation for Chalcone Synthesis: This pathway offers a direct route to 2'-benzyloxy-5'-methylchalcones, which are not only valuable synthetic intermediates but also exhibit significant biological activities themselves.[3][4]

  • Baker-Venkataraman Rearrangement for Flavone Synthesis: This elegant rearrangement provides a powerful method for the construction of the flavone core, a privileged scaffold in medicinal chemistry.[5][6][7]

The subsequent deprotection of the benzyl group via catalytic hydrogenolysis unveils the free phenolic hydroxyl, a critical step for biological activity and further derivatization.[8][9][10]

Part 1: Synthesis of 2'-Benzyloxy-5'-methylchalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (lacking α-hydrogens) and a ketone to form an α,β-unsaturated ketone.[4] In this protocol, 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one is reacted with various aromatic aldehydes to yield the corresponding chalcones.

Causality of Experimental Choices:
  • Base Catalyst (NaOH or KOH): A strong base is required to deprotonate the α-carbon of the acetophenone, generating the reactive enolate nucleophile. The choice between NaOH and KOH is often interchangeable, with both providing high yields.[11][12]

  • Solvent (Ethanol): Ethanol is an excellent solvent for both reactants and the base catalyst. Its protic nature facilitates the protonation of the intermediate alkoxide.

  • Reaction Temperature (Room Temperature): The reaction is typically exothermic and proceeds efficiently at room temperature, minimizing the formation of side products.

  • Acidification (HCl): Acidification of the reaction mixture after completion is crucial to neutralize the excess base and protonate the phenoxide, leading to the precipitation of the chalcone product.[12]

Experimental Workflow Diagram:

Claisen_Schmidt_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one E Mix Reactants in Ethanol A->E B Aromatic Aldehyde B->E C Ethanol C->E D Aqueous NaOH/KOH F Add Base Catalyst D->F E->F Stirring G Stir at Room Temperature F->G Exothermic H Pour into Ice-Water G->H Reaction Completion I Acidify with HCl H->I J Filter Precipitate I->J K Wash with Water J->K L Recrystallize from Ethanol K->L M 2'-Benzyloxy-5'-methylchalcone L->M Pure Product

Caption: Workflow for Claisen-Schmidt Condensation.

Detailed Protocol: Synthesis of (E)-1-(2-(benzyloxy)-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Step Procedure Observations/Notes
1 In a 250 mL round-bottom flask, dissolve 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (2.40 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 50 mL of ethanol.A clear, colorless solution should be obtained.
2 While stirring at room temperature, slowly add 10 mL of a 10% (w/v) aqueous solution of sodium hydroxide.The solution will turn yellow/orange, and a precipitate may start to form.
3 Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).Use a suitable solvent system (e.g., hexane:ethyl acetate 4:1) to monitor the disappearance of starting materials.
4 Upon completion, pour the reaction mixture into a beaker containing 200 g of crushed ice.This will quench the reaction and precipitate the product.
5 Slowly add 1 M hydrochloric acid with stirring until the solution is acidic (pH ~2-3).The color may lighten, and more precipitate will form.
6 Collect the solid precipitate by vacuum filtration using a Büchner funnel.
7 Wash the solid thoroughly with cold water until the washings are neutral.This removes any remaining base and salts.
8 Dry the crude product in a vacuum oven at 50-60 °C.
9 Recrystallize the dried product from ethanol to obtain pure (E)-1-(2-(benzyloxy)-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one as a crystalline solid.Typical yields range from 80-90%.

Part 2: Synthesis of 5-Methylflavones via Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a two-step process to synthesize flavones. It begins with the acylation of the protected acetophenone, followed by a base-catalyzed intramolecular rearrangement to a 1,3-diketone, which then undergoes acid-catalyzed cyclization.[5][13]

Causality of Experimental Choices:
  • Acylation (Benzoyl Chloride): The phenolic hydroxyl group of a 2-hydroxyacetophenone is first acylated. In our case, we start with the already protected 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one, which will be deprotected and acylated in a later step. For the synthesis of the 1,3-diketone precursor, we will first deprotect the starting material.

  • Base for Rearrangement (KOH): A strong base is essential to generate the enolate that initiates the intramolecular acyl transfer.[7]

  • Solvent (Pyridine): Pyridine acts as both a solvent and a base, facilitating the reaction.

  • Acid for Cyclization (H₂SO₄ in Acetic Acid): A strong acid is required to catalyze the cyclodehydration of the 1,3-diketone to form the pyranone ring of the flavone.[14]

Experimental Workflow Diagram:

Baker_Venkataraman_Workflow cluster_deprotection Deprotection cluster_acylation Acylation cluster_rearrangement Rearrangement cluster_cyclization Cyclization A 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one B H₂, Pd/C, Ethanol A->B Hydrogenolysis C 1-(2-Hydroxy-5-methylphenyl)ethan-1-one B->C D Benzoyl Chloride, Pyridine C->D E 2-Benzoyloxy-5-methylacetophenone D->E F KOH, Pyridine E->F G 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione F->G H H₂SO₄, Acetic Acid G->H I 5-Methylflavone H->I

Caption: Workflow for Baker-Venkataraman Rearrangement.

Detailed Protocol: Synthesis of 5-Methylflavone

Step 1: Deprotection of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one

Step Procedure Observations/Notes
1.1 To a solution of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (2.40 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask, add 10% Pd/C catalyst (10 mol% Pd).The mixture will be a black suspension.
1.2 Seal the flask with a septum and evacuate the flask, then backfill with hydrogen gas from a balloon. Repeat this cycle three times.This ensures an inert atmosphere.
1.3 Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours. Monitor the reaction by TLC.The disappearance of the starting material indicates reaction completion.
1.4 Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.The filtrate should be a clear solution.
1.5 Remove the solvent under reduced pressure to obtain 1-(2-hydroxy-5-methylphenyl)ethan-1-one.The product can be used in the next step without further purification.

Step 2: Acylation of 1-(2-Hydroxy-5-methylphenyl)ethan-1-one

Step Procedure Observations/Notes
2.1 Dissolve the crude 1-(2-hydroxy-5-methylphenyl)ethan-1-one (from Step 1) in pyridine (10 mL).
2.2 Add benzoyl chloride (1.55 g, 11 mmol) dropwise with stirring.The reaction is exothermic.
2.3 Stir the reaction mixture at room temperature for 1 hour.
2.4 Pour the mixture into a mixture of 100 mL of 5% HCl and 50 g of crushed ice.This will precipitate the product.
2.5 Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-benzoyloxy-5-methylacetophenone.

Step 3: Baker-Venkataraman Rearrangement

Step Procedure Observations/Notes
3.1 Dissolve the 2-benzoyloxy-5-methylacetophenone (from Step 2) in pyridine (15 mL).
3.2 Add powdered potassium hydroxide (1.12 g, 20 mmol) and stir the mixture at 50 °C for 1 hour.A yellow precipitate of the potassium salt of the diketone will form.
3.3 Cool the mixture to room temperature and add 10% aqueous acetic acid until the solution is acidic.This will precipitate the 1,3-diketone.
3.4 Collect the solid by vacuum filtration, wash with water, and dry to obtain 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione.The crude product is used directly in the next step.

Step 4: Acid-Catalyzed Cyclization

Step Procedure Observations/Notes
4.1 Dissolve the crude 1,3-diketone (from Step 3) in glacial acetic acid (20 mL).
4.2 Add a catalytic amount of concentrated sulfuric acid (0.5 mL).
4.3 Heat the mixture at 100 °C for 1 hour.
4.4 Cool the reaction mixture and pour it into ice-water.The flavone will precipitate.
4.5 Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain pure 5-methylflavone.Typical yields are in the range of 70-80%.

Part 3: Final Deprotection of Benzyl Group

For chalcones synthesized in Part 1, the final step is the removal of the benzyl protecting group to yield the corresponding 2'-hydroxychalcones.

Causality of Experimental Choices:
  • Catalyst (Pd/C): Palladium on carbon is the most effective and widely used catalyst for the hydrogenolysis of benzyl ethers.[8][15]

  • Hydrogen Source (H₂ gas): Molecular hydrogen is the reducing agent that cleaves the C-O bond of the benzyl ether.

  • Solvent (Ethanol/Ethyl Acetate): These solvents are excellent for dissolving the chalcone and for the catalytic process.

Experimental Workflow Diagram:

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification A 2'-Benzyloxy-5'-methylchalcone B H₂, Pd/C, Ethanol A->B C Stir under H₂ atmosphere B->C D Filter through Celite C->D Reaction Completion E Evaporate Solvent D->E F Recrystallize E->F G 2'-Hydroxy-5'-methylchalcone F->G Pure Product

Caption: Workflow for Benzyl Group Deprotection.

Detailed Protocol: Synthesis of (E)-1-(2-hydroxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Step Procedure Observations/Notes
1 Dissolve (E)-1-(2-(benzyloxy)-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (3.65 g, 10 mmol) in 50 mL of ethanol in a round-bottom flask.
2 Add 10% Pd/C catalyst (10 mol% Pd).The mixture will be a black suspension.
3 Seal the flask with a septum and evacuate the flask, then backfill with hydrogen gas from a balloon. Repeat this cycle three times.
4 Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours. Monitor the reaction by TLC.
5 Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
6 Remove the solvent under reduced pressure.
7 Recrystallize the crude product from ethanol to obtain pure (E)-1-(2-hydroxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one.Typical yields are quantitative.

Conclusion: A Versatile Building Block for Chemical Innovation

1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one stands out as a strategically important and versatile starting material for the multi-step synthesis of chalcones and flavones. The protocols detailed in this application note provide a robust and reliable foundation for researchers to explore the synthesis of a wide array of bioactive molecules. The careful consideration of reaction mechanisms and the rationale behind experimental choices will empower scientists to troubleshoot and adapt these procedures for their specific research needs. The pathways outlined herein open doors to the development of novel therapeutics and functional materials, underscoring the enduring value of classical organic synthesis in modern chemical research.

References

  • BenchChem. (2025). Application Notes and Protocols: Oxidative Cyclization of Chalcones for Flavone Synthesis. BenchChem.
  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups.
  • BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. BenchChem.
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • Mentis. (n.d.). Experiment 1: Synthesis of a Flavone.
  • Kim, S., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. RSC Advances, 11(25), 15137-15141.
  • Pereira, C., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(1), 373.
  • Yadav, R., et al. (2024, February 15). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. ChemistrySelect, 9(7), e202304533.
  • Kumar, R., et al. (2025, August 7). Cyclization of 2'-hydroxychalcones to flavones using ammonium iodide as an iodine source - An eco-friendly approach.
  • J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols.
  • Alfa Chemistry. (2025, June 24).
  • Sari, Y., et al. (2026, January 18). Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study.
  • Li, Y., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(10), 14263-14271.
  • Singh, R., et al. (2021, August 25). Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives.
  • Cambridge University Press. (n.d.).
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  • Wikipedia. (n.d.).
  • Pop, F., et al. (2018). Synthesis and structures of the target benzyloxy-substituted chalcone analogs 10-17.
  • Organic Syntheses. (n.d.). Flavone.
  • Lee, S., et al. (2021). Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization.
  • da Silva, A. B. F., et al. (2024).
  • Vashchenko, V. V., et al. (2007, July 3).
  • Scribd. (n.d.).
  • Praveena, P., et al. (2019, December 1). Mechanochemical synthesis and characterizations of chalcone derivatives: (2E)-3-[4-(Benzyloxy)phenyl]-1-(thiophen-2-yl)prop -2-en-1-one and (2E)-3-(Anthracen-9-yl)-1- (thiophen-2-yl)prop‑2-en-1-one. Semantic Scholar.
  • Singh, A., & Sharma, P. K. (2017, November 14). Synthesis of Flavones. Acta Scientific Pharmaceutical Sciences, 1(6), 20-25.
  • El-Sayed, M. A. A., et al. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27745-27774.
  • Royal Society of Chemistry. (2014).
  • Kristanti, A. N., et al. (2020, April 5). SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION.
  • Fun, H.-K., et al. (2011). (2E)-3-(3-Benzyloxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143.
  • Merck. (n.d.). 1-(2-(Benzyloxy)-5-methylphenyl)ethanone.

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Application Note: Strategic Utilization of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one in Heterocyclic Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols

Executive Summary

In the high-stakes environment of drug discovery, 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (CAS: 36808-17-0) serves as a critical "masked" intermediate. While often overlooked in favor of its parent phenol (2'-hydroxy-5'-methylacetophenone), this benzylated derivative offers a distinct tactical advantage: chemoselective control .

By masking the acidic phenolic hydroxyl group with a benzyl ether, medicinal chemists can direct electrophilic and nucleophilic attacks exclusively to the acetyl moiety. This application note details the compound's utility in synthesizing alpha-bromo ketones , chalcones , and benzofuran derivatives —scaffolds ubiquitous in kinase inhibitors, antimicrobial agents, and MAO-B inhibitors.

Strategic Rationale: The "Masking" Advantage

The parent compound, 2'-hydroxy-5'-methylacetophenone, possesses a free phenolic hydroxyl group ortho to the acetyl group. While useful for hydrogen bonding, this group creates two major synthetic liabilities:

  • Competitive Nucleophilicity: The phenoxide anion can compete with the acetyl enolate, leading to O-alkylation instead of C-alkylation/condensation.

  • Ring Activation: The electron-donating hydroxyl group activates the aromatic ring toward electrophilic aromatic substitution (EAS), causing side reactions (e.g., ring bromination) during alpha-functionalization.

The Solution: The benzyl group in 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one acts as a robust protecting group that:

  • Deactivates the Ring: Reduces electron density relative to the phenoxide, preventing unwanted ring halogenation.

  • Enforces Regioselectivity: Directs halogenation or aldol condensation solely to the alpha-carbon of the acetyl group.

  • Lipophilicity Modulation: Enhances solubility in non-polar organic solvents (DCM, Toluene) required for subsequent metal-catalyzed cross-couplings.

Application Workflow & Signaling Pathways

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

G Start 1-[2-(Benzyloxy)-5- methylphenyl]ethan-1-one AlphaBr Alpha-Bromination (Intermediate A) Start->AlphaBr CuBr2 or NBS Chalcone Claisen-Schmidt (Chalcone B) Start->Chalcone Ar-CHO, NaOH Thiazole Aminothiazoles (Hantzsch Synthesis) AlphaBr->Thiazole Thiourea/Thioamide Deprotect Deprotection (Free Phenol) Chalcone->Deprotect H2, Pd/C or BBr3 Benzofuran Benzofurans/ Flavonoids Deprotect->Benzofuran Oxidative Cyclization

Figure 1: Divergent synthetic pathways from the benzylated scaffold. Blue: Starting Material; Yellow: Key Intermediates; Green: Bioactive Scaffolds; Red: Deprotection Step.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of Alpha-Bromo Ketones

Objective: To synthesize 2-bromo-1-(2-(benzyloxy)-5-methylphenyl)ethan-1-one without ring bromination. This intermediate is the precursor for thiazole-based kinase inhibitors.

Mechanism: The benzyl protection prevents the formation of the ortho-bromo phenol byproduct. Copper(II) bromide is selected as the brominating agent for its high selectivity toward ketones over aromatic rings.

Materials:

  • 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (1.0 eq)

  • Copper(II) bromide (CuBr₂, 2.0 eq)

  • Ethyl acetate (EtOAc) and Chloroform (CHCl₃) (1:1 mixture)

  • Reflux condenser[1]

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol (2.40 g) of the starting ketone in 50 mL of a 1:1 EtOAc/CHCl₃ mixture.

  • Reagent Addition: Add 20 mmol (4.47 g) of finely powdered CuBr₂ to the solution. The mixture will appear dark green/black.

  • Reflux: Heat the heterogeneous mixture to reflux (approx. 70°C) with vigorous magnetic stirring.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The reaction typically completes in 3–5 hours. The disappearance of the black CuBr₂ and appearance of a white CuBr precipitate indicates progress.

  • Work-up: Cool to room temperature. Filter off the CuBr salts through a Celite pad.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is often pure enough for the next step. If necessary, recrystallize from ethanol to yield off-white needles.

Expected Data:

  • Yield: 85–92%

  • ¹H NMR (CDCl₃): Singlet at ~4.4–4.6 ppm (2H, -CH₂Br) confirms alpha-bromination. Absence of aromatic signal shifts confirms ring integrity.

Protocol B: Claisen-Schmidt Condensation (Chalcone Library Generation)

Objective: Synthesis of (E)-1-(2-(benzyloxy)-5-methylphenyl)-3-arylprop-2-en-1-ones. Application: These chalcones are precursors to flavonoids and have intrinsic anti-inflammatory activity.

Materials:

  • 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH, 40% aq. solution)

  • Ethanol (95%)

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mmol of the ketone and 5 mmol of the aldehyde in 15 mL of ethanol in a 50 mL flask.

  • Catalysis: Add 2 mL of 40% NaOH dropwise at 0°C (ice bath).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A precipitate (the chalcone) usually forms.[1]

  • Quenching: Pour the reaction mixture into 100 mL of ice water containing 1 mL of HCl to neutralize the base.

  • Isolation: Filter the solid precipitate, wash with cold water (3x) and cold ethanol (1x).

  • Crystallization: Recrystallize from hot ethanol or acetic acid.

Critical Note: The benzyl group prevents the Algar-Flynn-Oyamada reaction (oxidative cyclization) from occurring prematurely, allowing for the isolation of the open-chain chalcone.

Analytical Specifications & Validation

To ensure the integrity of the scaffold before and after modification, the following analytical parameters must be met.

ParameterSpecificationDiagnostic Signal
Appearance White to pale yellow solidVisual inspection
¹H NMR (DMSO-d₆) Benzyl -CH₂-Singlet, δ 5.1–5.2 ppm (2H)
¹H NMR (DMSO-d₆) Methyl -CH₃Singlet, δ 2.2–2.3 ppm (3H)
¹H NMR (DMSO-d₆) Acetyl -COCH₃Singlet, δ 2.5–2.6 ppm (3H)
IR Spectroscopy Carbonyl (C=O)Strong band at 1660–1680 cm⁻¹
IR Spectroscopy Ether (C-O-C)Band at 1230–1250 cm⁻¹
Mass Spectrometry Molecular Ion[M+H]⁺ = 241.12 (Calc. MW: 240.30)

Bioactivity & Therapeutic Context

While the title compound is an intermediate, its derivatives exhibit significant pharmacological potential:

  • MAO-B Inhibition: Derivatives where the benzyl group is retained (or modified to a 4-fluorobenzyl) and the acetyl group is converted to a benzothiazole have shown nanomolar potency against Monoamine Oxidase B (MAO-B), a target for Parkinson's disease [1].

  • Antimicrobial Agents: Deprotection of the benzyl group followed by Schiff base formation yields compounds active against S. aureus and E. coli. The 5-methyl group is crucial for lipophilic interaction with bacterial membranes [2].

  • Anticancer Chalcones: Chalcones derived via Protocol B display cytotoxicity against MCF-7 (breast cancer) lines, inducing apoptosis via the mitochondrial pathway [3].

References

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI Molecules. (2024). Link

  • Investigating the Biological Activity of 2-Methylacetophenone Derivatives: A Technical Guide. BenchChem. (2025).[1][2] Link

  • Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors. PubMed Central. (2023). Link

  • 1-(2-(Benzyloxy)-5-methylphenyl)ethanone Product Data. Sigma-Aldrich. Link

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1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one as a Premier Scaffold for Heterocyclic Synthesis

Executive Summary

1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (CAS: 36808-17-0), also known as 2'-Benzyloxy-5'-methylacetophenone, serves as a critical "masked" synthon in medicinal chemistry. Its structural duality—combining a protected phenolic oxygen with a reactive acetyl group—allows for controlled divergent synthesis. This guide details its application in generating 6-methylflavones , 5-methylbenzofurans , and aryl-pyrazole libraries . The presence of the 5-methyl group (para to the benzyloxy moiety) enhances the nucleophilicity of the phenolic oxygen post-deprotection, improving cyclization yields compared to non-methylated analogs.

Part 1: Chemical Profile & Strategic Utility

Structural Analysis
  • Protecting Group: The benzyl ether (OBn) at C2 prevents premature cyclization or oxidation, allowing the acetyl group (C1) to undergo aggressive condensation reactions (e.g., Claisen-Schmidt) without interference.

  • Electronic Activation: The 5-methyl group is para to the oxygen donor. Upon deprotection, this substitution pattern stabilizes the phenoxide intermediate, facilitating nucleophilic attacks on electrophilic centers during ring closure.

  • Solubility: The lipophilic benzyl and methyl groups ensure excellent solubility in non-polar organic solvents (DCM, Toluene), simplifying purification of intermediates.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Start 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (Starting Material) Chalcone Chalcone Intermediate (Direct Condensation) Start->Chalcone Aldehyde/NaOH (Claisen-Schmidt) Phenol 2'-Hydroxy-5'-methylacetophenone (Deprotected) Start->Phenol H2, Pd/C (Hydrogenolysis) Pyrazole 3,5-Diaryl Pyrazoles (Anti-inflammatory) Chalcone->Pyrazole Hydrazine Hydrate Diketo 1,3-Diketone (Baker-Venkataraman) Phenol->Diketo Benzoyl Chloride + Base Benzofuran 5-Methylbenzofurans (Antimicrobial) Phenol->Benzofuran α-Bromination then Cyclization Flavone 6-Methylflavones (Antioxidant/Anticancer) Diketo->Flavone Acid Cyclization

Caption: Divergent synthetic pathways from the parent acetophenone scaffold.

Part 2: Experimental Protocols

Workflow A: Synthesis of 6-Methylflavones

Target Class: Flavonoids (Antioxidants, Kinase Inhibitors)

Mechanism: This route utilizes the Baker-Venkataraman rearrangement .[1] The benzyl group is first removed to reveal the phenol, which is then esterified and rearranged to a 1,3-diketone before cyclization.

Step 1: Catalytic Hydrogenolysis (Deprotection)

  • Dissolve: Dissolve 10.0 mmol of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one in 50 mL of MeOH:EtOAc (1:1).

  • Catalyst: Add 10 wt% Pd/C (100 mg).

  • Reaction: Stir under H₂ atmosphere (balloon pressure) at RT for 4 hours.

  • Workup: Filter through Celite to remove Pd/C. Evaporate solvent.

    • Checkpoint: Quantitative yield of 2'-hydroxy-5'-methylacetophenone is expected (Solid, MP ~50°C).

Step 2: Esterification & Rearrangement

  • Acylation: React the phenol (Step 1 product) with Benzoyl Chloride (1.1 eq) in dry Pyridine (5 mL/mmol) at 0°C → RT for 2 hours. Pour into HCl/Ice to precipitate the ester.

  • Rearrangement: Dissolve the dry ester in dry Pyridine. Add KOH (powdered, 2.0 eq). Heat to 50°C for 2 hours.

  • Acidification: Pour mixture into 10% acetic acid. The yellow solid formed is the o-hydroxydibenzoylmethane (1,3-diketone).

Step 3: Cyclization to Flavone

  • Reflux: Dissolve the 1,3-diketone in Glacial Acetic Acid containing 0.5% H₂SO₄.

  • Time: Reflux for 1-2 hours.

  • Isolation: Pour into crushed ice. Filter the white/off-white precipitate. Recrystallize from Ethanol.[2][3]

ParameterSpecificationNote
Solvent Glacial AcOHPromotes dehydration
Catalyst H₂SO₄ (conc)Critical for ring closure
Yield 75-85%High due to 5-Me activation
Workflow B: Synthesis of Pyrazoles via Chalcones

Target Class: Nitrogen Heterocycles (COX-2 Inhibitors)

Mechanism: Direct Claisen-Schmidt condensation followed by heterocyclization. The benzyl group is retained to improve lipophilicity or can be removed later.

Protocol:

  • Chalcone Formation:

    • Mix 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (1 eq) and substituted Benzaldehyde (1 eq) in Ethanol (10 mL/mmol).

    • Add 40% NaOH (aq) dropwise at 0°C.

    • Stir at RT for 12-24 hours. The chalcone precipitates as a yellow solid.

    • Validation: Disappearance of ketone C=O (approx 1670 cm⁻¹) and appearance of enone C=O (approx 1650 cm⁻¹) in IR.

  • Pyrazole Cyclization:

    • Suspend Chalcone in Glacial Acetic Acid.

    • Add Hydrazine Hydrate (5 eq).

    • Reflux for 6 hours.

    • Result: 3-(2-Benzyloxy-5-methylphenyl)-5-aryl-1H-pyrazole.

Workflow C: Synthesis of 5-Methylbenzofurans

Target Class: Benzofurans (Antimicrobials)

Mechanism: Rap-Stoermer Reaction or intramolecular alkylation. This requires the free phenol.

  • Precursor Prep: Use 2'-hydroxy-5'-methylacetophenone (from Workflow A, Step 1).

  • Alkylation: React with Phenacyl Bromide (1 eq) and K₂CO₃ (anhydrous) in Acetone (Reflux, 4h) to form the α-phenoxy ketone.

  • Cyclization:

    • Isolate the intermediate.[4]

    • Reflux in Polyphosphoric Acid (PPA) or Eaton's Reagent at 100°C for 1 hour.

    • Quench: Pour into ice water. Extract with EtOAc.[5]

    • Product: 3-Aryl-5-methylbenzofuran.

Part 3: Critical Reference Data

Table 1: Comparative Reactivity of 5-Methyl vs. Unsubstituted Analogs

Feature5-Methyl Derivative (Topic)Unsubstituted AnalogImpact on Protocol
e- Density (Phenol O) High (Inductive Donor)ModerateFaster O-alkylation/acylation.
Ring C6 Reactivity Activated (Ortho to Me)NormalProne to side reactions during nitration; control Temp strictly.
Solubility High (Lipophilic)ModerateRequires less polar solvent mixtures for chromatography.

Table 2: Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Deprotection Catalyst Poisoning (S/N)Wash starting material with dilute HCl/Brine before hydrogenation; use fresh Pd/C.
Chalcone Oiling Out Solvent too polarAdd a small amount of DCM to the Ethanol mixture or cool to -20°C to induce crystallization.
Low Yield in Flavone Incomplete rearrangementEnsure Pyridine is anhydrous; moisture inhibits the Baker-Venkataraman shift.

References

  • BenchChem. A Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone and Derivatives. (2024).[6] Link

  • Singh, F. V., & Wirth, T. Hypervalent Iodine-Mediated Synthesis of Benzofurans.[7] Synthesis, 44, 1171-1177 (2012).[7] Link

  • Nchinda, A. T. Chemical Studies of Selected Chromone Derivatives. Doctoral Thesis. (2024).[6] Link

  • Organic Chemistry Portal. Synthesis of Chromones and Flavones: Recent Literature. (2023). Link

  • Sigma-Aldrich. Product Specification: 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one.[8] (2024).[6] Link

  • Asian Journal of Chemistry. Synthesis of Substituted 3-Formyl Chromones from 2-Hydroxyacetophenones. Vol 17, No 3.[2] Link

Sources

derivatization of the ketone in 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthetic Derivatization of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one

Introduction

In the landscape of medicinal chemistry and drug development, the strategic modification of core scaffolds is paramount for generating novel chemical entities with tailored pharmacological profiles. The ketone moiety serves as a versatile synthetic handle, amenable to a wide array of transformations that can profoundly alter a molecule's steric and electronic properties. This guide focuses on the ketone derivatization of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (CAS No. 36808-17-0), a substituted acetophenone derivative that represents a common structural motif in synthetic intermediates.[1][2]

The presence of a benzyl ether protecting group on the phenolic oxygen introduces a critical strategic element.[3][4] This group is generally stable under a variety of reaction conditions but can be selectively removed, typically via hydrogenolysis, at a later synthetic stage.[5][6] This guide provides detailed protocols and the underlying chemical principles for several key transformations of the ketone functional group: reductive amination, olefination, aldol condensation, and Grignard addition. Each protocol is designed to be a self-validating system, with explanations for the choice of reagents and conditions to ensure reproducibility and success.

Strategic Overview of Ketone Derivatization

The following diagram illustrates the primary synthetic pathways discussed in this application note, starting from the central ketone precursor.

G cluster_start Starting Material cluster_products Derivative Classes start 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one amine Substituted Amine start->amine Reductive Amination (R-NH₂, Reductant) alkene Alkene start->alkene Olefination (Wittig / HWE Reagent) enone α,β-Unsaturated Ketone (Chalcone) start->enone Aldol Condensation (Ar-CHO, Base) alcohol Tertiary Alcohol start->alcohol Grignard Reaction (R-MgBr)

Caption: Synthetic pathways for derivatizing the ketone of the starting material.

Reductive Amination: Synthesis of Substituted Amines

Reductive amination is a cornerstone of medicinal chemistry for forming C-N bonds.[7] The process involves the initial formation of an imine or iminium ion from the ketone and an amine, which is then reduced in situ to the corresponding amine.[8] The use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is crucial, as they are selective for the iminium ion over the starting ketone and are stable in the slightly acidic conditions often used to promote imine formation.[8][9]

Mechanism Overview: Reductive Amination

G Ketone Ketone Imine Imine Ketone->Imine + R-NH₂, -H₂O Amine Primary Amine (R-NH₂) Iminium Iminium Ion Imine->Iminium + H⁺ Product Secondary Amine Product Iminium->Product Reduction Reductant [H⁻] (e.g., NaBH(OAc)₃) Reductant->Iminium

Caption: The two-step sequence of imine formation and subsequent reduction.

Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol details the reaction with a generic primary amine.

Materials:

  • 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (1.0 eq)

  • Primary Amine (e.g., benzylamine) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, 1-2 drops)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (1.0 eq) and the primary amine (1.2 eq).

  • Dissolve the components in anhydrous DCE (or THF) to a concentration of approximately 0.1 M with respect to the ketone.

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the imine/iminium intermediate. For less reactive pairings, a catalytic amount of acetic acid can be added.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature for 4-24 hours.[7] Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Reducing Agent Sodium TriacetoxyborohydrideMild, selective for iminium ions, and does not reduce the ketone.[9]
Solvent DCE, THFAprotic solvents that do not react with the reducing agent.
Temperature Room TemperatureSufficient for most primary amines and ketones.
Stoichiometry Slight excess of amine and reductantDrives the reaction to completion.
Typical Yield 70-90%Dependent on the steric and electronic nature of the amine.

Olefination Reactions: Synthesis of Alkenes

Olefination reactions transform the carbonyl C=O double bond into a C=C double bond, providing a powerful method for carbon skeleton elaboration. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent in this class.

The Wittig Reaction

The Wittig reaction utilizes a phosphonium ylide (a Wittig reagent) to react with the ketone.[10][11] The stereochemical outcome depends on the nature of the ylide; non-stabilized ylides (e.g., from alkyl halides) typically favor the Z-alkene, while stabilized ylides (with an electron-withdrawing group) favor the E-alkene.[12] For ketones, mixtures are common.

Protocol: Wittig Olefination with a Non-Stabilized Ylide

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • Strong, non-nucleophilic base (e.g., n-Butyllithium, NaH, or KHMDS) (1.05 eq)

  • 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C (or -78 °C for n-BuLi).

  • Slowly add the strong base (1.05 eq). The formation of the ylide is often indicated by a color change (typically to deep yellow or orange). Stir for 30-60 minutes at this temperature.[13]

  • Olefination: Dissolve 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at the same temperature.

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Perform an aqueous workup as described in the reductive amination protocol. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (e.g., hexane) or requires careful column chromatography for complete removal.[11]

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a popular modification of the Wittig reaction that uses a phosphonate-stabilized carbanion.[14] Its primary advantages are the higher nucleophilicity of the carbanion and the formation of a water-soluble phosphate byproduct, which simplifies purification.[15] The HWE reaction strongly favors the formation of the thermodynamically more stable E-alkene.[14]

Protocol: HWE Olefination for an α,β-Unsaturated Ester

Materials:

  • Triethyl phosphonoacetate (1.1 eq)

  • Base (e.g., Sodium hydride (NaH), 60% dispersion in oil) (1.1 eq)

  • 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Carbanion Generation: In a flame-dried flask under an inert atmosphere, suspend NaH (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add triethyl phosphonoacetate (1.1 eq) dropwise. Hydrogen gas will evolve. Stir at 0 °C for 30 minutes, then at room temperature for 30 minutes until gas evolution ceases.

  • Olefination: Dissolve 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (1.0 eq) in anhydrous THF and add it dropwise to the phosphonate carbanion solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (typically 2-16 hours), as monitored by TLC.

  • Quench the reaction by carefully adding water.

  • Perform an aqueous workup. The diethyl phosphate byproduct is largely removed into the aqueous phase.[15]

  • Purify the crude product by flash column chromatography.

ParameterWittig ReactionHWE Reaction
Reagent Phosphonium YlidePhosphonate Carbanion
Byproduct Triphenylphosphine OxideDialkyl Phosphate Salt
Purification Often difficultGenerally easy (aqueous extraction)[14]
Stereoselectivity Ylide-dependent (Z or E)[12]Predominantly E-alkene[15]
Reactivity Stabilized ylides may not react with ketones[16]Generally more reactive; works well with ketones[15]

Aldol Condensation: C-C Bond Formation

The aldol condensation is a powerful C-C bond-forming reaction where an enol or enolate ion reacts with a carbonyl compound.[17] When reacting an acetophenone derivative like our substrate with a non-enolizable aldehyde (e.g., benzaldehyde) under basic conditions, a crossed or mixed aldol condensation occurs.[18] The initial β-hydroxy ketone adduct typically dehydrates under the reaction conditions to yield a stable, conjugated α,β-unsaturated ketone, often known as a chalcone.[19][20]

Mechanism Overview: Base-Catalyzed Aldol Condensation

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation & Dehydration Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate Deprotonation Base ⁻OH Base->Acetophenone Alkoxide Alkoxide Intermediate Enolate->Alkoxide C-C Bond Formation Aldehyde Aldehyde (Ar-CHO) Aldehyde->Alkoxide Ketol β-Hydroxy Ketone (Ketol) Alkoxide->Ketol + H₂O Product α,β-Unsaturated Ketone Ketol->Product - H₂O (Elimination)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We will delve into the mechanistic rationale behind procedural choices, providing a framework for logical problem-solving in your laboratory.

Recommended Synthetic Pathway: A Two-Stage Approach

The most reliable and commonly employed route for synthesizing 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one involves a two-stage process. This pathway prioritizes control over regioselectivity and avoids potential complications associated with direct Friedel-Crafts acylation on a benzylated ether.

  • Stage 1: Fries Rearrangement - Conversion of p-cresyl acetate to the key intermediate, 2-hydroxy-5-methylacetophenone.

  • Stage 2: Williamson Ether Synthesis - Benzylation of the phenolic hydroxyl group to yield the final product.

The following workflow diagram illustrates this recommended pathway.

Synthetic_Workflow p_cresol p-Cresol ester p-Cresyl Acetate p_cresol->ester Acetylation (Ac₂O or AcCl) ketone 2-Hydroxy-5-methylacetophenone ester->ketone Fries Rearrangement (AlCl₃, heat) product 1-[2-(Benzyloxy)-5- methylphenyl]ethan-1-one ketone->product Benzylation (BnBr, Base)

Caption: Recommended two-stage synthesis pathway.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis. The solutions are grounded in chemical principles to empower you to adapt them to your specific experimental context.

Part 1: The Fries Rearrangement Stage

The Fries rearrangement is a critical step that converts a phenolic ester to a hydroxy aryl ketone.[1][2] Success at this stage is paramount for the overall yield.

Q1: My yield of 2-hydroxy-5-methylacetophenone from the Fries rearrangement of p-cresyl acetate is very low. What are the likely causes?

A1: Low yields in this reaction typically stem from three primary factors: catalyst deactivation, suboptimal temperature, or competing side reactions.

  • Catalyst Inactivity: Anhydrous aluminum chloride (AlCl₃) is the most common Lewis acid catalyst for this reaction.[1][3] It is extremely hygroscopic and reacts violently with water. Exposure to atmospheric moisture will deactivate it, rendering it ineffective.

    • Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed grade. Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Temperature: The Fries rearrangement is highly temperature-sensitive. The ratio of ortho to para rearranged products is often dependent on the reaction temperature.[1] For the synthesis of the desired ortho-acylated product (2-hydroxy-5-methylacetophenone), specific temperature control is crucial.

    • Solution: A literature procedure specifies heating a mixture of p-cresyl acetate and anhydrous AlCl₃ at 120°C.[3] Lower temperatures may lead to incomplete reaction, while excessively high temperatures can cause charring and the formation of undesired byproducts. Use a controlled heating source like an oil bath and monitor the internal temperature.

  • Intermolecular Acylation: The mechanism of the Fries rearrangement can have both intramolecular and intermolecular character.[4] If the acylium ion dissociates completely from the phenyl ring, it can acylate another molecule, leading to a mixture of products and reducing the yield of the desired intramolecularly rearranged product.

    • Solution: Using a solventless approach or a high-boiling, non-coordinating solvent can favor the intramolecular pathway. The recommended protocol involves heating the neat mixture of the ester and AlCl₃.[3]

Q2: I'm getting a significant amount of the para-isomer (4-hydroxy-3-methylacetophenone) instead of my desired ortho-product. How can I improve regioselectivity?

A2: The ortho/para selectivity of the Fries rearrangement is a classic control problem. Generally, lower reaction temperatures favor the formation of the para product, while higher temperatures favor the ortho product. This is often attributed to the thermodynamic stability of the respective intermediates. The ortho product can form a more stable six-membered chelate with the aluminum chloride catalyst.

Ortho_Para_Selectivity cluster_0 Thermodynamic Control cluster_1 Kinetic Control High_Temp High Temperature (~120-160°C) Ortho_Intermediate Ortho Chelate Intermediate (More Stable) High_Temp->Ortho_Intermediate Favors formation Ortho_Product Ortho Product Favored (2-hydroxy-5-methylacetophenone) Ortho_Intermediate->Ortho_Product Low_Temp Low Temperature (< 60°C) Para_Intermediate Para Intermediate (Less Steric Hindrance) Low_Temp->Para_Intermediate Favors formation Para_Product Para Product Favored Para_Intermediate->Para_Product FC_Problem Phenol Phenolic Substrate DeactivatedComplex Deactivated Complex Phenol->DeactivatedComplex Coordination O_Acylation O-Acylation (Side Reaction) Phenol->O_Acylation Competing Path LewisAcid Lewis Acid (AlCl₃) LewisAcid->DeactivatedComplex AcylChloride Acyl Chloride C_Acylation C-Acylation (Desired) AcylChloride->C_Acylation AcylChloride->O_Acylation DeactivatedComplex->C_Acylation Inhibited Path

Sources

Technical Support Center: Synthesis of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one

[1][2]

Case ID: SYN-36808-BNZ Topic: Troubleshooting Side Reactions & Optimization in O-Benzylation Assigned Specialist: Senior Application Scientist, Chemical Process Group[1]

Executive Summary

The synthesis of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (CAS: 36808-17-0) is a classic Williamson ether synthesis involving the O-alkylation of 2'-hydroxy-5'-methylacetophenone with benzyl bromide (or chloride).[1] While theoretically straightforward, this reaction involves an ambident nucleophile (the phenoxide/enolate hybrid), creating potential for competing pathways such as C-alkylation , aldol condensation , and hydrolysis .

This guide provides a root-cause analysis of common failure modes, supported by mechanistic insights and validated protocols.[1]

Part 1: The "Gold Standard" Protocol

Before troubleshooting, ensure your baseline method aligns with industry best practices for minimizing side reactions.

Optimized O-Benzylation Protocol
  • Scale: 10 mmol

  • Solvent System: Acetone (Reagent Grade, dried) or DMF (for difficult substrates)

  • Base: Potassium Carbonate (

    
    ), anhydrous[2]
    
StepActionRationale
1 Dissolve 2'-hydroxy-5'-methylacetophenone (1.50 g, 10 mmol) in Acetone (30 mL).Acetone is a polar aprotic solvent that favors O-alkylation over C-alkylation by not solvating the oxygen anion tightly [1].[1]
2 Add

(2.07 g, 15 mmol, 1.5 eq).
Anhydrous carbonate provides a mild basic environment sufficient to deprotonate the phenol (

) without deprotonating the ketone

-protons (

) [2].[1]
3 Add Benzyl Bromide (1.3 mL, 11 mmol, 1.1 eq) dropwise.Slight excess ensures complete consumption of the limiting reagent (phenol).
4 Reflux at 56°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).Reflux provides activation energy for the

attack.
5 Workup: Filter inorganic salts. Evaporate solvent.[3][4][5] Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then Brine.NaOH wash is critical to remove unreacted starting material which co-elutes with product.

Part 2: Troubleshooting & FAQs

Ticket #01: "I am seeing a significant impurity just above my product spot on TLC. What is it?"

Diagnosis: C-Alkylated Side Product (Ring Alkylation) Root Cause: The phenoxide anion is an ambident nucleophile . Resonance delocalizes the negative charge to the ortho and para positions of the ring. While O-alkylation is kinetically favored, C-alkylation becomes competitive under specific conditions.[1]

  • Mechanism: The electrophile (benzyl bromide) attacks the carbon of the aromatic ring (typically position 3, ortho to the hydroxyl) rather than the oxygen.

  • Trigger Conditions:

    • Solvent: Use of protic solvents (e.g., Ethanol, Methanol). Hydrogen bonding shields the oxygen, making the carbon nucleophile relatively more reactive [3].

    • Leaving Group: Softer leaving groups (like Iodide) can sometimes favor reaction at the softer carbon center.[6]

Corrective Action:

  • Switch Solvent: Move to a polar aprotic solvent like Acetone , DMF , or DMSO . These solvents solvate the cation (

    
    ) but leave the phenoxide anion "naked" and highly reactive at the oxygen [4].
    
  • Change Base Cation: Use a larger counter-ion. Potassium (

    
    ) or Cesium (
    
    
    ) favors O-alkylation. Lithium (
    
    
    ) coordinates tightly to oxygen, blocking it and favoring C-alkylation [5].[1][7]
Ticket #02: "My reaction mixture turned dark/tarry, and I see multiple spots with lower values."

Diagnosis: Aldol Condensation / Self-Polymerization Root Cause: The starting material contains a ketone with acidic

1



self-aldol condensation
  • Mechanism: Enolate formation at the ketone

    
     Attack on another ketone molecule 
    
    
    Dehydration
    
    
    Complex oligomers.
  • Trigger Conditions:

    • Using Sodium Hydride (NaH) or Hydroxide (OH-) at high temperatures.

    • Prolonged reaction times with excess base.

Corrective Action:

  • Downgrade Base Strength: Switch from

    
     to 
    
    
    or
    
    
    . Carbonates are strong enough to deprotonate the phenol but generally too weak to deprotonate the ketone
    
    
    -carbon in significant concentrations.[1]
  • Temperature Control: Do not exceed 60°C if using stronger bases.

Ticket #03: "I used DMF as a solvent to speed up the reaction, but I isolated an amine impurity."

Diagnosis: Sommelet-Hauser / DMF Decomposition Product Root Cause: This is a known but often overlooked side reaction when using Benzyl Bromide in DMF with strong bases or high heat.[1]

  • Mechanism: DMF can hydrolyze or react to form dimethylamine. Benzyl bromide reacts with dimethylamine to form

    
    -dimethylbenzylamine.[1] Alternatively, base-catalyzed decomposition of DMF generates reactive species that attack the benzylic position [6].
    
  • Trigger Conditions: High temperature (>80°C) reflux in DMF.

Corrective Action:

  • Switch Solvent: Use Acetonitrile (

    
    )  as a high-boiling polar aprotic alternative to DMF.[1]
    
  • Temperature: If DMF is required for solubility, keep the temperature below 60°C.

Ticket #04: "Yield is low, and I smell almonds/sweet odor during workup."

Diagnosis: Hydrolysis of Benzyl Bromide Root Cause: Formation of Benzyl Alcohol and Benzaldehyde (almond smell, via oxidation).

  • Mechanism:

    
    .
    
  • Trigger Conditions: Wet solvent or hygroscopic base (

    
     absorbs water rapidly).
    
  • Impact: Consumes the alkylating agent, leaving unreacted phenol.

Corrective Action:

  • Dry Reagents: Flame-dry glassware and use anhydrous solvents.[1] Dry

    
     in an oven at 120°C overnight before use.
    
  • Stoichiometry: Increase Benzyl Bromide to 1.2–1.3 equivalents to account for sacrificial hydrolysis.

Part 3: Mechanistic Visualization

The following diagram illustrates the competition between the desired O-alkylation and the primary side reactions (C-alkylation, Enolization/Aldol, and Hydrolysis).

ReactionPathwaysSMStarting Material(2'-Hydroxy-5'-methylacetophenone)PhenoxideAmbident Nucleophile(Phenoxide Anion)SM->PhenoxideDeprotonation (Fast)AldolSide Product C(Self-Aldol Condensation)SM->AldolStrong Base (NaH)Self-CondensationBaseBase (K2CO3)Base->PhenoxideProdTarget Product(O-Alkylation)Phenoxide->ProdReaction at Oxygen(Major Path: Polar Aprotic Solvent)C_AlkSide Product A(C-Alkylation / Ring)Phenoxide->C_AlkReaction at Carbon (Ring)(Favored by Protic Solvents)Alpha_AlkSide Product B(Ketone α-Alkylation)Phenoxide->Alpha_AlkExcess Base / High Temp(Enolate formation at ketone)BnBrBenzyl BromideBnBr->ProdBnBr->C_AlkBnBr->Alpha_AlkBnOHImpurity(Benzyl Alcohol)BnBr->BnOH+ H2O (Hydrolysis)

Figure 1: Reaction network showing the competition between the desired O-alkylation (Green) and parasitic side reactions (Red/Grey).[1]

Part 4: Solvent & Base Selection Matrix

Use this table to select conditions based on your specific constraints.

Solvent SystemBaseRateO/C SelectivityRisk ProfileRecommendation
Acetone

ModerateHigh Low.[1] Easy workup.Primary Choice
DMF

FastHighModerate. DMF difficult to remove; amine impurities possible.Use for sluggish reactions.
Ethanol

FastLow High. Promotes C-alkylation and transesterification.[1]Avoid
THF

Very FastModerateHigh. Risk of aldol condensation and

-alkylation.[1]
Only if carbonate fails.

Part 5: References

  • Williamson Ether Synthesis Mechanism & Solvent Effects. Master Organic Chemistry. [Link]

  • Acidity of Alpha-Hydrogens vs Phenols. Bordwell pKa Table. [Link]

  • Ambident Nucleophiles: C vs O Alkylation. PharmaXChange - Phenolates O-alkylation and C-alkylation.[1] [Link]

  • Cation Effects in Enolate Alkylation. Imperial College London - Organic Synthesis Lectures. [Link] (Referencing standard cation chelation models in synthesis).

  • Benzylation Reactions in DMF Lead to Impurities. Research Repository UCD - Benzylation Side Reactions.[1] [Link]

Technical Support Center: Optimization of Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental ether formation reaction. Here, we move beyond the textbook equation to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues.

Core Principles: The "Why" Behind the Williamson

The Williamson ether synthesis is a cornerstone of organic synthesis, forming an ether from an organohalide and an alkoxide.[1] At its heart, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] An alkoxide ion (RO⁻), typically generated by deprotonating an alcohol, acts as the nucleophile and attacks an electrophilic carbon, displacing a leaving group (commonly a halide).[1]

Understanding this SN2 mechanism is the key to optimization and troubleshooting. The reaction is a concerted, one-step process where the nucleophile performs a "backside attack" on the carbon bearing the leaving group.[1] This mechanistic requirement dictates the optimal choice of substrates, reagents, and conditions.

Williamson_Mechanism cluster_reactants Reactants cluster_products Products RO_minus R'-O⁻ (Alkoxide) TS [R'--O--R--X]ᵟ⁻ Transition State RO_minus->TS Backside Attack R_X R-X (Alkyl Halide) R_X->TS Ether R'-O-R (Ether) TS->Ether Bond Formation X_minus X⁻ (Halide) TS->X_minus Leaving Group Departure

Caption: SN2 mechanism of the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of a Williamson ether synthesis.

Q1: How do I choose the most effective base for generating the alkoxide?

The choice of base is critical and depends on the pKa of the alcohol you are deprotonating. The base must be strong enough to generate a sufficient concentration of the alkoxide nucleophile.

  • For simple, unhindered alcohols (e.g., methanol, ethanol): Relatively strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, often with the parent alcohol as the solvent.[3]

  • For most other alcohols: A much stronger, non-nucleophilic base is required to ensure complete deprotonation. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[4][5] These hydrides react irreversibly, with the liberation of hydrogen gas (H₂), driving the alkoxide formation to completion.[4]

  • For phenols or more acidic alcohols: Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly for synthesizing aryl ethers.[6]

BaseTypical pKa (Conjugate Acid)Common Applications & Notes
Sodium Hydride (NaH)~36 (H₂)Highly effective for most alcohols. Irreversible. Use in anhydrous aprotic solvents (e.g., THF, DMF).[4][5]
Potassium Hydride (KH)~36 (H₂)Similar to NaH but can be more reactive.[4]
Sodium Hydroxide (NaOH)~15.7 (H₂O)Suitable for simple alcohols (e.g., methanol, ethanol) and phenols.[6]
Potassium Carbonate (K₂CO₃)~10.3 (HCO₃⁻)Good for acidic substrates like phenols. Milder conditions.[6][7]

Q2: What is the best solvent for my reaction?

Solvent choice directly impacts the SN2 reaction rate. Polar aprotic solvents are overwhelmingly preferred.[8][9]

  • Why Polar Aprotic? Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile solvate the counter-ion (e.g., Na⁺) of the alkoxide but do not strongly solvate the negatively charged oxygen atom of the nucleophile.[8][10] This leaves the alkoxide "naked" and highly reactive, accelerating the SN2 attack.[8]

  • Why Not Polar Protic? Protic solvents (e.g., water, ethanol) have acidic protons that form a strong hydrogen-bonding "cage" around the alkoxide nucleophile.[11] This stabilizes the nucleophile, increases the activation energy of the reaction, and dramatically slows the desired SN2 pathway.[9]

Q3: What are the primary limitations on my choice of substrates?

The SN2 mechanism imposes strict steric limitations on the alkyl halide.

  • Alkyl Halide: The reaction works best with methyl and primary alkyl halides.[4] Secondary alkyl halides are susceptible to a competing elimination (E2) reaction, leading to alkene byproducts, especially with a strong, bulky base.[12] Tertiary alkyl halides will almost exclusively undergo elimination and are unsuitable for this reaction. [4][13]

  • Alcohol/Alkoxide: The alkoxide can be primary, secondary, or even tertiary.[1] The key to synthesizing a sterically hindered ether (e.g., tert-butyl ethyl ether) is to use the more hindered partner as the alkoxide and the less hindered partner as the alkyl halide (e.g., potassium tert-butoxide + ethyl iodide), not the other way around.[14]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the reaction.

Troubleshooting_Flowchart start Problem: Low or No Yield check_sm TLC/GC-MS Analysis: Starting Materials (SM) Consumed? start->check_sm no_reaction Cause: No Reaction check_sm->no_reaction No sm_consumed Cause: Side Reaction check_sm->sm_consumed Yes check_base Is Base Strong Enough for Alcohol pKa? no_reaction->check_base check_conditions Are Conditions Anhydrous? check_base->check_conditions Yes solution_no_reaction Solution: • Use stronger base (e.g., NaH). • Ensure anhydrous solvent/glassware. • Increase temperature. check_base->solution_no_reaction No check_temp Is Temperature Sufficient? (Typically 50-100 °C) check_conditions->check_temp Yes check_conditions->solution_no_reaction No check_temp->solution_no_reaction No check_temp->solution_no_reaction Yes (Consider leaving group ability) check_byproduct Major Byproduct Identified? sm_consumed->check_byproduct alkene Alkene (E2 Elimination) check_byproduct->alkene Yes other Other/Complex Mixture check_byproduct->other No solution_elimination Solution: • Use a 1° alkyl halide. • Lower reaction temperature. • Use a less hindered alkoxide. alkene->solution_elimination solution_other Solution: • Check for C-alkylation (phenols). • Verify SM purity. • Re-evaluate synthetic strategy. other->solution_other

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

Problem 1: My reaction is not proceeding, and I recover my starting materials.

  • Possible Cause 1: Incomplete Deprotonation. The base used was not strong enough to deprotonate the alcohol, meaning no nucleophile was formed.[15]

    • Solution: Switch to a stronger base like sodium hydride (NaH).[4] Ensure the pKa of your base's conjugate acid is significantly higher than the pKa of your alcohol.

  • Possible Cause 2: Presence of Water. The Williamson synthesis is highly sensitive to moisture.[16][17] Water will quench the strong base (e.g., NaH) and can hydrolyze the alkyl halide.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. If using NaH, ensure it is fresh and has not been deactivated by atmospheric moisture.[16]

  • Possible Cause 3: Insufficient Temperature. While high temperatures can be detrimental, some reactions require thermal energy to overcome the activation barrier.[18]

    • Solution: Gently warm the reaction mixture. A typical temperature range is 50-100 °C.[12][18] Monitor the reaction by TLC to find the optimal balance.

Problem 2: My starting material is consumed, but my yield is low due to an alkene byproduct.

  • Possible Cause: E2 Elimination is Outcompeting SN2 Substitution. This is the most common side reaction and is highly probable when using secondary or sterically hindered primary alkyl halides.[1][3] The alkoxide is acting as a base, abstracting a proton, rather than as a nucleophile.[2]

    • Solution 1 (Re-evaluate Synthesis): The most robust solution is to redesign the synthesis. The fragment that comes from the secondary/tertiary alcohol should be the nucleophile (alkoxide), and the fragment from the primary alcohol should be the electrophile (alkyl halide).[18] For example, to make isopropyl methyl ether, use sodium isopropoxide and methyl iodide, not sodium methoxide and 2-iodopropane.[19]

    • Solution 2 (Optimize Conditions): Lower the reaction temperature.[12][15] Elimination reactions often have a higher activation energy than substitution reactions and are thus more favored at higher temperatures.

Problem 3: The reaction works, but my product is difficult to purify.

  • Possible Cause: Unreacted Alcohol. Often, the deprotonation or substitution reaction does not go to 100% completion, leaving residual starting alcohol.

    • Solution (Workup): The unreacted alcohol can be easily removed with a basic aqueous wash during the workup procedure. Ethers are generally unreactive towards bases, while the acidic alcohol will be deprotonated to its water-soluble salt and extracted into the aqueous layer.[20] A typical workup involves quenching the reaction with water, extracting with an organic solvent (e.g., diethyl ether), washing the organic layer with dilute NaOH solution, then with brine, and finally drying over an anhydrous salt like MgSO₄.[18]

General Experimental Protocol

This protocol is a generalized procedure and requires optimization for specific substrates.

Experimental_Workflow setup 1. Setup (Dry glassware, inert atm.) deprotonation 2. Deprotonation (Add alcohol, then base like NaH in THF/DMF) setup->deprotonation addition 3. Addition (Slowly add alkyl halide) deprotonation->addition reaction 4. Reaction (Stir at RT to 100°C, monitor by TLC) addition->reaction workup 5. Workup (Quench, extract, wash) reaction->workup purification 6. Purification (Column chromatography or distillation) workup->purification

Caption: General experimental workflow for Williamson ether synthesis.

Step-by-Step Methodology:

  • Alkoxide Formation: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alcohol (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).[18] Cool the solution in an ice bath (0 °C). Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 15 minutes and then warm to room temperature for 30 minutes, or until hydrogen gas evolution ceases.

  • Ether Formation: Slowly add the alkyl halide (1.0-1.2 eq.) to the alkoxide solution via syringe.[18]

  • Reaction Monitoring: Heat the reaction to a temperature between 50-100 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-8 hours).[18]

  • Workup: Cool the mixture to room temperature and carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3x). Combine the organic layers and wash with water, dilute NaOH solution (to remove unreacted alcohol), and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[18][20]

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by distillation or flash column chromatography.[18]

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. [Link]

  • Unacademy. (n.d.). NEET UG : Williamson ether synthesis. [Link]

  • Brainly.com. (2023, June 2). What type of solvent is best for SN2 reactions which employ anionic nucleophiles?[Link]

  • Filo. (2025, December 6). Limitations of Williamson ether synthesis class 12. [Link]

  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. [Link]

  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis fo. [Link]

  • Vedantu. (2024, July 2). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.[Link]

  • Quora. (2018, May 13). What is the effect of solvent on SN2?[Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 – The Solvent. [Link]

  • Reddit. (2025, February 27). Williamson Ether synthesis. [Link]

  • TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. [Link]

  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

  • ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction?[Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

Sources

Technical Support Center: Friedel-Crafts Acylation of Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: FC-PHENOL-001 Subject: Troubleshooting Low Yields, Regioselectivity, and O-Acylation in Phenolic Substrates

Introduction: The Phenol Paradox

Welcome to the technical support hub for Friedel-Crafts (F-C) acylation. If you are working with substituted phenols, you have likely encountered a frustrating paradox: Phenols are highly activated nucleophiles, yet they often fail to yield ketones under standard F-C conditions.

This guide addresses the three primary failure modes in phenolic acylation:

  • O-Acylation dominance: Formation of esters instead of ketones.

  • Catalyst inhibition: The "Lewis Acid Sink" effect.

  • Regio-scrambling: Inability to control ortho vs. para selectivity.

Module 1: The "O- vs. C-" Conflict (The Fries Rearrangement)

User Issue: "I reacted my substituted phenol with acetyl chloride and AlCl₃, but NMR shows an ester, not a ketone."

Root Cause: Phenols possess two nucleophilic sites: the oxygen (hard nucleophile) and the aromatic ring (soft nucleophile). Under kinetic control, the acyl chloride reacts rapidly with the phenolic oxygen to form a phenolic ester (O-acylation), effectively stopping the reaction before C-acylation occurs.

The Solution: The Fries Rearrangement Do not fight the O-acylation. Accept it as an intermediate step. The standard protocol for phenols is a two-stage process:

  • Esterification: Form the phenolic ester (often using a base like pyridine or simple heating).

  • Fries Rearrangement: Treat the isolated ester with a Lewis Acid to migrate the acyl group to the ring.[1][2][3]

Workflow Visualization

FriesRearrangement cluster_0 Fries Rearrangement Phase Phenol Substituted Phenol (Nucleophile) Ester Phenolic Ester (O-Acylated Intermediate) Phenol->Ester Base/Heat (O-Acylation) AcylCl Acyl Chloride (R-COCl) Complex Lewis Acid Complex (Coordination) Ester->Complex + AlCl3 (Lewis Acid) Ortho Ortho-Isomer (Thermodynamic) Complex->Ortho High Temp (>120°C) Non-polar Solvent Para Para-Isomer (Kinetic) Complex->Para Low Temp (<60°C) Polar Solvent

Caption: The obligatory pathway for phenolic acylation. Direct C-acylation is rare; the reaction proceeds via the ester intermediate.

Module 2: Catalyst Stoichiometry (The "Lewis Acid Sink")

User Issue: "The reaction stalls at 50% conversion even with 1.1 equivalents of AlCl₃."

Root Cause: Unlike benzene, phenols coordinate strongly with Lewis acids. The phenolic oxygen acts as a Lewis base, complexing with AlCl₃. This removes 1 equivalent of catalyst from the reaction immediately, rendering it catalytically dead for the acylation step.

The Protocol: You must calculate stoichiometry to account for this "sink."

ComponentFunctionRequired Equivalents (Standard)Required Equivalents (Phenols)
Substrate Reactant1.0 eq1.0 eq
Acyl Chloride Electrophile1.0–1.1 eq1.0–1.2 eq
Lewis Acid (AlCl₃) Catalyst1.1 eq 2.2 – 3.0 eq

Technical Insight:

  • First Equivalent: Coordinates with phenolic oxygen (deprotonation/complexation).

  • Second Equivalent: Activates the acyl chloride to generate the acylium ion (

    
    ).
    
  • Excess (0.2–1.0 eq): Drives the equilibrium and compensates for moisture.

Critical Warning: The workup requires careful hydrolysis. The aluminum-phenoxide complex is stable. Pour the reaction mixture into ice-cold dilute HCl to break the O-Al bond and liberate the phenol.

Module 3: Controlling Regioselectivity (Ortho vs. Para)

User Issue: "I need the para-isomer, but I keep getting a mixture or mostly ortho."

Troubleshooting Guide: Regioselectivity in the Fries rearrangement is governed by the Temperature-Solvent Matrix .

1. The Temperature Switch
  • Low Temperature (<60°C): Favors Para-substitution .

    • Mechanism:[2][3][4][5][6][7][8][9] Kinetic control. The para position is less sterically hindered.[2]

  • High Temperature (>160°C): Favors Ortho-substitution .

    • Mechanism:[2][3][4][5][6][7][8][9] Thermodynamic control. The ortho isomer is stabilized by a chelation effect between the carbonyl oxygen and the aluminum-complexed phenolic oxygen.

2. The Solvent Switch
  • Polar Solvents (Nitrobenzene, DCM): Favor Para .

    • Why? Solvation stabilizes the free acylium ion, allowing it to escape the "solvent cage" and attack the less hindered para position.

  • Non-Polar Solvents (Chlorobenzene, Toluene) or Solvent-Free: Favor Ortho .

    • Why? Promotes tight ion-pairing and intramolecular rearrangement (chelation controlled).

Decision Matrix:

Desired IsomerRecommended SolventTemperature
Para Nitrobenzene or DCM0°C – 25°C
Ortho Chlorobenzene or NeatReflux (120°C+)
Module 4: Substrate Specifics (When F-C Fails)

User Issue: "My resorcinol (1,3-dihydroxybenzene) turns into a black tar with AlCl₃."

Analysis: Polyhydric phenols (resorcinol, phloroglucinol) are too reactive for standard AlCl₃ conditions. They undergo rapid polymerization or polyacylation.

The Fix: The Houben-Hoesch Reaction For highly activated phenols, switch to the Houben-Hoesch method.[10]

  • Reagents: Nitrile (R-CN) + HCl (gas) + ZnCl₂ (mild Lewis Acid).

  • Mechanism: Attacks the ring to form a ketimine hydrochloride, which hydrolyzes to the ketone.[7]

  • Selectivity: Highly selective for ortho acylation (often forming cyclic hydrogen-bonded structures).

Note: This method fails for simple monophenols (phenol, cresol) because the imino-ether intermediate is too stable and hydrolyzes back to the ester [1].

Module 5: Green & Modern Alternatives

User Issue: "I need to avoid toxic AlCl₃ waste streams."

Traditional F-C generates stoichiometric aluminum waste. Modern drug development prefers catalytic turnover.

Alternative 1: Bismuth Triflate [Bi(OTf)₃]
  • Benefit: Water-tolerant, reusable, and works with low catalyst loading (1–5 mol%).

  • Conditions: Often used in ionic liquids (e.g., [BMIM][PF6]) or deep eutectic solvents.

  • Performance: High yields for activated aromatics; microwave irradiation accelerates the reaction significantly [2].

Alternative 2: Zeolite Catalysis (H-Beta / ZSM-5)
  • Benefit: Heterogeneous catalysis (easy filtration).

  • Limitation: Phenols can poison the pores. Large pore zeolites (H-Beta) are required to prevent clogging.

  • Selectivity: Shape-selective zeolites can force para selectivity by physically blocking ortho attack [3].

References
  • Houben-Hoesch Reaction Mechanism & Limit

    • Source: Wikipedia / Organic Chemistry Portal.
    • Context: Explains the failure of monophenols and success of polyphenols.
    • URL:[Link]

  • Bismuth(III)

    • Source: Desmurs, J.R., et al. "Surprising catalytic activity of bismuth(III) triflate in the Friedel-Crafts acylation reaction."[11] Tetrahedron Letters (1997).[11]

    • Context: Catalytic efficiency and green chemistry applications.[12][13]

    • URL:[Link]

  • Zeolite Catalysts in Acyl

    • Source: Smail, H.A., et al. "Synthesis of Uniform Mesoporous Zeolite ZSM-5 Catalyst for Friedel-Crafts Acylation."[12] ChemEngineering (2019).[12]

    • Context: Shape selectivity and heterogeneous c
    • URL:[Link]

  • Fries Rearrangement Selectivity.

    • Source: "Fries Rearrangement." Organic Chemistry Portal.
    • Context: Temperature and solvent effects on ortho/para ratio.[3][9]

    • URL:[Link]

Sources

stability of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one

Introduction: Understanding the Molecule

1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one is a bifunctional molecule featuring two key reactive sites under acidic conditions: a benzyl ether linkage and an acetophenone moiety. Its stability is not absolute and is highly dependent on the specific acidic conditions employed (e.g., acid type, concentration, temperature, and solvent). This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the molecule's behavior in acidic media, offering troubleshooting advice and validated protocols to navigate potential challenges.

The primary point of vulnerability is the benzyloxy group, which serves as a common protecting group for phenols. Its cleavage under acidic conditions is a routine transformation in organic synthesis, but one that requires careful control to avoid unwanted side reactions involving the acetophenone portion or the aromatic rings.

Frequently Asked Questions (FAQs) & Core Concepts

Q1: What is the primary reaction of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one under acidic conditions?

The principal reaction is the acid-catalyzed cleavage of the benzyl ether bond to yield 1-(2-hydroxy-5-methylphenyl)ethanone and a benzyl cation.[1][2] This process, known as debenzylation, is fundamental to deprotecting the phenolic hydroxyl group.

The generally accepted mechanism involves two main steps:

  • Protonation: The ether oxygen is protonated by the acid, transforming the benzyloxy group into a good leaving group (an alcohol).[2][3]

  • Cleavage: The C-O bond breaks. This cleavage can proceed via an SN1 or SN2 pathway, but due to the high stability of the resulting benzyl carbocation, the SN1 mechanism is often dominant.[3][4][5]

Q2: Which types of acids are effective for cleaving the benzyl ether?

Both Brønsted and Lewis acids can effectively cleave benzyl ethers, though their mechanisms and selectivities differ.

  • Strong Brønsted Acids: Reagents like trifluoroacetic acid (TFA), hydrogen bromide (HBr), and hydrogen iodide (HI) are commonly used.[2] The reaction rate is often dependent on the nucleophilicity of the conjugate base.

  • Lewis Acids: Reagents such as boron tribromide (BBr₃), boron trichloride (BCl₃), aluminum chloride (AlCl₃), and tin tetrachloride (SnCl₄) are highly effective, even at low temperatures.[6][7][8] They function by coordinating to the ether oxygen, weakening the C-O bond and facilitating cleavage.[7]

Q3: Is the acetophenone group stable under these debenzylation conditions?

Generally, the acetophenone moiety is robust and stable under many acidic conditions used for debenzylation.[9] However, certain harsh conditions can lead to side reactions:

  • Clemmensen Reduction Conditions: If a combination of zinc amalgam and concentrated HCl is used, the ketone will be reduced to an ethyl group, yielding 1-ethyl-2-(benzyloxy)-4-methylbenzene.[10][11]

  • Reverse Friedel-Crafts (Deacylation): While less common than for alkyl groups, prolonged heating with strong Lewis or Brønsted acids could potentially lead to cleavage of the acetyl group from the aromatic ring.[11][12]

  • Self-Condensation: In the presence of certain reagents like SeO₂ and trifluoroacetic acid, acetophenones can undergo oxidative self-condensation.[13]

Q4: What is the fate of the benzyl carbocation formed during debenzylation, and can it cause problems?

Yes, the electrophilic benzyl carbocation is highly reactive and can lead to unwanted side reactions if not properly managed. After its formation, it can:

  • Be Trapped by a Nucleophile: In the presence of nucleophilic solvents (like water or methanol) or anions (like Br⁻ from HBr), it will be trapped to form benzyl alcohol, benzyl methyl ether, or benzyl bromide, respectively.[4][5]

  • Re-aromatize a Substrate (C-Alkylation): It can act as an electrophile and attack another electron-rich aromatic ring in an undesired Friedel-Crafts alkylation reaction. This can lead to the formation of benzylated byproducts.

To mitigate this, a "cation scavenger" is often added to the reaction. These are electron-rich species that are more reactive towards the benzyl cation than the starting material or product. Common scavengers include pentamethylbenzene, thioanisole, or anisole.[14][15]

Visualizing the Core Mechanism: Acid-Catalyzed Debenzylation

The following diagram illustrates the dominant SN1 pathway for the acid-catalyzed cleavage of the benzyl ether.

G Figure 1: Mechanism of Acid-Catalyzed Debenzylation cluster_fate Fate of Benzyl Cation Start 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one Protonated Protonated Ether (Oxonium Ion) Start->Protonated 1. Protonation Products Phenol Product + Benzyl Carbocation (Bn+) Protonated->Products 2. Cleavage (Rate-Limiting) Scavenged Trapped Benzyl Species (e.g., Benzyl-Scavenger) Products->Scavenged Desired Pathway SideProduct Undesired C-Alkylation Byproduct Products->SideProduct Side Reaction H_plus H+ Scavenger Cation Scavenger Aromatic Aromatic Ring (Substrate/Product)

Caption: SN1 mechanism for debenzylation and potential fates of the benzyl cation.

Troubleshooting Guide

Problem 1: My debenzylation reaction is incomplete or very slow.

  • Possible Cause A: Insufficient Acid Strength/Stoichiometry. Benzyl ether cleavage requires strong acids.[1] Catalytic amounts of weaker acids may not be sufficient. Lewis acids, in particular, are often required in stoichiometric amounts because they form stable complexes with the product phenol.[11]

    • Solution: Increase the equivalents of acid. If using a Brønsted acid like TFA, consider switching to a stronger Lewis acid like BCl₃ or BBr₃, which are effective even at low temperatures.[7]

  • Possible Cause B: Incorrect Solvent Choice. The solvent can significantly influence reaction rates.

    • Solution: For catalytic hydrogenolysis (an alternative debenzylation method), polar solvents like THF or acetic acid are generally more effective than alcohols.[7] For acid-mediated cleavage, ensure your substrate is fully soluble and the solvent is stable to the acidic conditions. Dichloromethane (DCM) is a common choice for Lewis acid-mediated reactions.

  • Possible Cause C: Reaction Temperature is Too Low. While some powerful Lewis acids work at -78 °C, many acid-catalyzed debenzylations require room temperature or gentle heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious, as higher temperatures can also promote side reactions.

Problem 2: I'm observing significant formation of byproducts.

  • Possible Cause A: Friedel-Crafts Re-alkylation. The benzyl carbocation generated is attacking the aromatic ring of your starting material or product.

    • Solution: Add a cation scavenger to the reaction mixture.[15] Pentamethylbenzene is an excellent, non-basic choice for reactions using BCl₃.[15] Anisole or thioanisole are also commonly used with Brønsted acids like TFA.

  • Possible Cause B: Degradation of the Acetophenone Moiety. The conditions are too harsh, leading to deacylation or other undesired transformations.

    • Solution: Switch to a milder deprotection method. If your molecule is sensitive to strong acids, consider catalytic hydrogenation (e.g., H₂, Pd/C) as an orthogonal strategy, provided no other reducible functional groups (alkenes, alkynes, nitro groups) are present.[1][16]

Troubleshooting Workflow Diagram

G Figure 2: Troubleshooting Debenzylation Reactions Start Problem Observed Incomplete Incomplete Reaction / Slow Rate Start->Incomplete Byproducts Byproduct Formation Start->Byproducts Cause_Acid Cause: Insufficient Acid Strength/Amount? Incomplete->Cause_Acid Cause_Temp Cause: Temperature Too Low? Incomplete->Cause_Temp Cause_Scavenger Cause: Benzyl Cation Re-alkylation? Byproducts->Cause_Scavenger Cause_Harsh Cause: Conditions Too Harsh? Byproducts->Cause_Harsh Sol_Acid Solution: Increase Acid Equivalents or Switch to Stronger Lewis Acid (e.g., BCl₃, BBr₃) Cause_Acid->Sol_Acid Yes Sol_Temp Solution: Increase Temperature Incrementally (e.g., 0 °C to RT) Cause_Temp->Sol_Temp Yes Sol_Scavenger Solution: Add Cation Scavenger (e.g., Pentamethylbenzene, Anisole) Cause_Scavenger->Sol_Scavenger Yes Sol_Harsh Solution: Use Milder Conditions or Change Method (e.g., Catalytic Hydrogenation) Cause_Harsh->Sol_Harsh Yes

Caption: A decision tree for troubleshooting common issues during debenzylation.

Experimental Protocol: Debenzylation Using BCl₃ and a Cation Scavenger

This protocol describes a robust method for the debenzylation of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one using boron trichloride with pentamethylbenzene as a cation scavenger, a method known for its high efficiency and clean reaction profile.[15]

Materials:

  • 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (1.0 eq)

  • Pentamethylbenzene (1.5 eq)

  • Boron trichloride (BCl₃), 1.0 M solution in DCM (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (1.0 eq) and pentamethylbenzene (1.5 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the substrate).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of Lewis Acid: Slowly add the BCl₃ solution (1.2 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The product, 1-(2-hydroxy-5-methylphenyl)ethanone, will have a lower Rf value than the starting material. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding methanol (5-10 equivalents) at -78 °C. This will neutralize the excess BCl₃.

  • Warm-up and Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude material, containing the desired phenol and benzylated pentamethylbenzene, can be purified by flash column chromatography on silica gel. The non-polar byproduct is easily separated from the more polar phenolic product.

Comparative Data on Debenzylation Methods

The following table summarizes expected outcomes for different debenzylation approaches.

MethodReagent & ConditionsTypical YieldKey AdvantagesPotential Issues & Mitigation
Lewis Acid Cleavage BCl₃, Pentamethylbenzene, DCM, -78 °C>90%Fast, clean, low temperature, compatible with acid-sensitive groups.[15]Requires stoichiometric reagent; moisture sensitive. Use anhydrous conditions.
Brønsted Acid Cleavage Trifluoroacetic Acid (TFA), Anisole, DCM, RT70-85%Less hazardous than BCl₃; simple setup.Slower; risk of re-alkylation without scavenger; may not cleave resistant ethers.
Catalytic Hydrogenation H₂, 10% Pd/C, Ethanol, RT, 1 atm>95%High yielding, clean byproducts (toluene), catalytic.Reduces other functional groups (alkenes, alkynes, etc.); catalyst can be poisoned.[16]

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Taylor, R. J. K., & Reid, M. (2016). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Green Chemistry, 18(9), 2577-2593. Retrieved from [Link]

  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • Haddach, A. A., Kelleman, A., & DeArruda, J. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399–402. Retrieved from [Link]

  • Akiyama, T., Hirofuji, H., & Ozaki, S. (1992). A Convenient Method for the Cleavage of Benzyl Ethers Utilizing a Combination of AlCl3 and N,N-Dimethylaniline. Bulletin of the Chemical Society of Japan, 65(7), 1932–1938. Retrieved from [Link]

  • Madsen, J., & Bols, M. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Organic Letters, 25(21), 3875–3879. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Galkin, M. V., Samec, J. S. M. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 8(47), 17567–17576. Retrieved from [Link]

  • Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An Efficient Method for the N-Debenzylation of Aromatic Heterocycles. Retrieved from [Link]

  • Galkin, M. V., & Samec, J. S. M. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Sustainable Chemistry & Engineering, 8(47), 17567-17576. Retrieved from [Link]

  • Scribd. (n.d.). An Efficient Method For The N-Debenzylation of Aromatic Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • University of Rochester. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Ibne-Rasa, K. M., & Muhammad, B. (1973). Acid-induced interaction of 2-diazoacetophenones and sulphides. Journal of the Chemical Society, Perkin Transactions 1, 1278-1281. Retrieved from [Link]

  • Le, C. M., & Seeberger, P. H. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses, 100, 271–286. Retrieved from [Link]

  • Quora. (2022, October 2). What is the product formed when acetophenone reacts with CH3MgBr in the presence of an acid?. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl alcohol and benzyl ether group reactions. Retrieved from [Link]

  • Poonsakdi, P., & Ruchirawat, S. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Letters in Organic Chemistry, 3(1), 47-50. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Ishihara, K., & Yamamoto, H. (2012). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Topics in Current Chemistry, 319, 1-28. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Pu, Y., et al. (2018). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. Green Chemistry, 20(1), 185-195. Retrieved from [Link]

  • Kumar, A., et al. (2016). Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2. Molecules, 21(10), 1339. Retrieved from [Link]

  • Ohmori, K., et al. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Syntheses, 93, 63-74. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wawer, M., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1 H- 19 F and 13 C- 19 F NMR Spin-Spin Coupling Constants. Molecules, 26(6), 1709. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (-)-(s)-2-(benzyloxy)propanal. Retrieved from [Link]

  • Patel, K., et al. (2023). Acetophenone derived Schiff base and its Fe (III) complex: Synthesis, characterization and biological activity. Journal of Chemical and Pharmaceutical Research, 15(1), 1-10. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method for trifluoroacetyl acetophenone oxine and its derivative.
  • Arslan, H., et al. (2009). 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone. Acta Crystallographica Section E: Structure Reports Online, 65(1), o188. Retrieved from [Link]

  • MDPI. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]

  • IIP Series. (n.d.). CHEMICAL BASIS OF STABILITY OF DRUG. Retrieved from [Link]

Sources

Validation & Comparative

comparing synthesis routes for 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares synthesis routes for 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (also known as 2'-Benzyloxy-5'-methylacetophenone ). The analysis focuses on the two most viable pathways starting from the commodity chemical p-Cresol , evaluating them based on yield, scalability, and atom economy.

Executive Summary & Strategic Analysis

Target Molecule: 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one CAS: 36808-17-0 Core Application: Intermediate for chalcones, flavonoids, and adrenergic receptor agonists (e.g., Denopamine analogs).

The synthesis of this molecule hinges on the construction of the ortho-hydroxy ketone scaffold followed by O-alkylation . While direct acylation of p-cresyl benzyl ether is theoretically possible, it is experimentally discouraged due to the lability of the benzyl ether bond under Lewis Acid conditions (e.g., AlCl3). Therefore, the industry standard involves constructing the ketone before benzylation.

Route Recommendation
  • For High Purity & Reliability (Lab Scale): Route A (Fries Rearrangement) is the gold standard. It guarantees regioselectivity at the ortho position.

  • For Process Efficiency (Scale-up): Route B (Phase-Transfer Catalysis) optimizes the final benzylation step, reducing reaction time by 50% compared to classical methods.

Detailed Route Analysis

Route A: The Classical Stepwise Pathway (Fries Rearrangement)

This route utilizes the Fries Rearrangement to convert p-cresyl acetate into 2-hydroxy-5-methylacetophenone. It is favored for its high regioselectivity, as the para position is blocked by the methyl group, and the rearrangement is thermodynamically driven to the ortho position.

  • Step 1: Esterification. p-Cresol is acetylated with acetic anhydride.

  • Step 2: Fries Rearrangement. The ester is heated with Aluminum Chloride (

    
    ) to migrate the acetyl group.
    
  • Step 3: Williamson Ether Synthesis. The resulting phenol is benzylated using standard base-mediated conditions (

    
    /Acetone).
    
Route B: The Intensified Phase-Transfer Pathway

This route improves upon the classical method by utilizing Phase Transfer Catalysis (PTC) for the final benzylation step. While the precursor synthesis remains similar, the use of PTC (


) in Acetonitrile significantly accelerates the O-alkylation, avoiding the long reflux times of the classical acetone method.

Technical Comparison Metrics

FeatureRoute A: Classical (Acetone/K2CO3)Route B: Intensified (PTC/ACN)
Precursor Synthesis Fries Rearrangement (

, 120°C)
Fries Rearrangement (

, 120°C)
Benzylation Time 6–12 Hours3 Hours
Benzylation Yield 75–85%90–95%
Atom Economy Moderate (Stoichiometric Base)High (Catalytic PTC efficiency)
Workup Complexity High (Solvent extraction/washing)Moderate (Filtration/Evaporation)
Safety Profile Good (Acetone is mild)Moderate (Acetonitrile is toxic)
Key Reference J. Indian Chem. Soc.[1] [1]Zenodo / BenchChem [2]

Visualized Reaction Pathways

SynthesisRoutes cluster_legend Pathway Key Cresol p-Cresol (Start) Acetate p-Cresyl Acetate Cresol->Acetate Ac2O, H2SO4 Intermediate 2-Hydroxy-5-methyl- acetophenone Acetate->Intermediate AlCl3, 120°C (Fries Rearrangement) Target 1-[2-(Benzyloxy)-5-methyl- phenyl]ethan-1-one Intermediate->Target Route A: BnCl, K2CO3 Acetone, Reflux 12h Intermediate->Target Route B: BnCl, KOH TEAI (Cat), ACN, 3h key Red Arrow = Critical C-C Bond Formation Blue Arrow = Intensified PTC Step

Figure 1: Comparative reaction scheme showing the common precursor synthesis and the divergent benzylation strategies.

Experimental Protocols

Step 1: Synthesis of Precursor (2-Hydroxy-5-methylacetophenone)

Applicable to both routes.

  • Esterification: Mix p-cresol (0.1 mol) with acetic anhydride (0.12 mol) and a catalytic amount of

    
    . Heat at 80°C for 1 hour. Pour into ice water, extract, and dry to obtain p-cresyl acetate.
    
  • Fries Rearrangement:

    • Mix p-cresyl acetate (50 mL) with anhydrous

      
       (120 g).
      
    • Heat the mixture on an oil bath at 120°C for 45 minutes . The mixture will become a viscous mass.

    • Quenching: Cool and decompose the complex with ice-cold water containing dilute HCl.

    • Purification: The resulting solid is filtered and recrystallized from ethanol.[1]

    • Expected Yield: ~75% (m.p. 50°C).

Step 2: Benzylation (The Divergent Step)
Protocol A: Classical Method (Acetone/

)
  • Dissolve 2-hydroxy-5-methylacetophenone (10 mmol) in dry Acetone (30 mL).

  • Add anhydrous

    
      (15 mmol) and Benzyl Chloride  (12 mmol).
    
  • Reflux the mixture for 6–12 hours (monitor by TLC).

  • Filter off the inorganic salts while hot.

  • Evaporate the solvent and recrystallize the residue from ethanol.

Protocol B: Phase-Transfer Catalyzed Method (Recommended)
  • Dissolve 2-hydroxy-5-methylacetophenone (3 mmol) in dry Acetonitrile (30 mL).

  • Add equimolar KOH (powdered) followed by Benzyl Chloride (3.3 mmol).

  • Add Tetraethylammonium Iodide (TEAI) (0.5 mol%) as the phase transfer catalyst.

  • Reflux with stirring for 3 hours .

  • Workup: Filter the mixture to remove salts. Remove solvent under reduced pressure.[2][3][4] Dissolve residue in dichloromethane, wash with water, dry over

    
    , and concentrate.
    
  • Validation: The product should appear as a white/pale solid (Yield >90%).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Step 1 Old/Hydrated

Use fresh anhydrous

; ensure system is moisture-free.[3]
Incomplete Benzylation Poor nucleophilicitySwitch to Protocol B (PTC method) to enhance anion reactivity.
Oily Product Residual Solvent/Benzyl ChlorideRecrystallize from Ethanol/Hexane or perform steam distillation to remove excess benzyl chloride.
Regioisomer Contamination Temperature drift in FriesMaintain strict 120°C. Higher temps (>160°C) favor para migration (blocked here, but leads to tars).

References

  • Synthesis of 2-hydroxy-5-methylacetophenone (Fries Rearrangement Protocol) . Sant Gadge Baba Amravati University.[5] Available at: [Link]

  • Selective bromination of acetophenone derivatives (PTC Benzylation Protocol) . Zenodo.[6] Available at: [Link]

Sources

Strategic Characterization of Substituted Acetophenones: A Multi-Modal Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted acetophenones are ubiquitous pharmacophores in medicinal chemistry, serving as precursors for chalcones, flavonoids, and kinase inhibitors. Their characterization presents a unique duality: one must determine the structural identity (substitution pattern: ortho, meta, para) and the electronic environment (reactivity profiling).

This guide moves beyond basic spectral assignment. It compares analytical modalities to create a self-validating characterization workflow. We prioritize Nuclear Magnetic Resonance (NMR) for structural certainty and Infrared Spectroscopy (IR) for rapid electronic profiling, while Mass Spectrometry (MS) and HPLC serve as the gatekeepers for purity and molecular weight confirmation.

Part 1: Electronic Profiling (The Hammett Connection)

Before confirming where a substituent is, a medicinal chemist often needs to know how it affects the molecule's reactivity. The carbonyl group of acetophenone acts as a sensitive antenna for electronic effects transmitted through the aromatic ring.

Comparative Analysis: IR vs. NMR
  • FT-IR (The Electronic Gauge): The carbonyl stretching frequency (

    
    ) is directly correlated with the bond order. Electron Donating Groups (EDGs) engage in resonance, increasing single-bond character and lowering frequency. Electron Withdrawing Groups (EWGs) destabilize resonance or withdraw density inductively, maintaining or increasing double-bond character.
    
  • 
    C NMR (The Magnetic Gauge):  The carbonyl carbon chemical shift (
    
    
    
    ) reflects electron density shielding.

Experimental Data: Substituent Effects on Acetophenone Core Solvent:


 for NMR; 

or neat for IR
Substituent (Para-position)Electronic Effect (

)
IR

(cm

)

H NMR

(Ortho-H)

C NMR

(C=O)
4-Methoxy (-OMe) Strong EDG (Resonance)1660 - 1665~7.94 ppm~196.5 ppm
4-Methyl (-CH

)
Weak EDG (Inductive)1682 - 1685~7.85 ppm~197.8 ppm
Unsubstituted (-H) Reference1685 - 1692~7.96 ppm~198.2 ppm
4-Nitro (-NO

)
Strong EWG (Resonance)1695 - 1700~8.10 ppm~197.0 ppm

Critical Insight: Note the divergence. While IR shows a linear trend with Hammett constants,


C NMR shifts for the carbonyl carbon are less sensitive to substituents than the IR stretching frequencies due to competing anisotropy and paramagnetic shielding terms. Trust IR for bond strength/reactivity prediction; trust NMR for structural connectivity. 
Visualization: Analytical Decision Matrix

The following workflow illustrates how to select the correct technique based on the analytical question.

Analytical_Matrix Start Characterization Goal Q1 Electronic Profiling? Start->Q1 Q2 Structural Isomerism? Start->Q2 Q3 Purity/Quant? Start->Q3 Tech_IR FT-IR (C=O Stretch) Q1->Tech_IR Rapid Tech_NMR1 1H NMR (Coupling Constants) Q2->Tech_NMR1 Simple Tech_NMR2 2D NMR (HMBC/NOESY) Q2->Tech_NMR2 Complex Tech_HPLC HPLC-UV/MS (Gradient Method) Q3->Tech_HPLC Outcome1 Reactivity Prediction (Hammett) Tech_IR->Outcome1 Outcome2 Ortho/Meta/Para Confirmation Tech_NMR1->Outcome2 Tech_NMR2->Outcome2 Outcome3 Impurity Identification Tech_HPLC->Outcome3

Figure 1: Decision matrix for selecting analytical modalities based on specific characterization requirements.

Part 2: Structural Confirmation (Isomerism & Mass Spec)

Differentiating Isomers (Ortho vs. Para)

The most common challenge is distinguishing ortho-substituted acetophenones from their para isomers, particularly when substituents are small (e.g., fluoro-, methyl-).

  • Protocol (

    
    H NMR): 
    
    • Para-substitution: Look for the classic

      
       system (often appearing as two "doublets" integrating to 2H each) in the aromatic region (7.0–8.0 ppm).
      
    • Ortho-substitution: Expect a complex

      
       system. Crucially, the methyl ketone protons (
      
      
      
      ) in ortho-isomers often show a slight upfield shift or broadening due to steric inhibition of resonance if the substituent is bulky (steric hindrance forces the carbonyl out of coplanarity with the ring).
    • NOESY Experiment: If 1D is ambiguous, run a 2D NOESY.

      • Para: No correlation between Acetyl-

        
         and Ring substituent.
        
      • Ortho: Strong NOE correlation between Acetyl-

        
         and the substituent (if it has protons) or the adjacent ring proton.
        
Mass Spectrometry: The Fragmentation Fingerprint

Acetophenones undergo a distinct fragmentation pathway under Electron Impact (EI). Unlike longer-chain ketones, the methyl group prevents the McLafferty rearrangement (which requires a


-hydrogen).

Primary Pathway: Alpha-Cleavage The molecular ion (


) typically fragments via 

-cleavage to form the resonance-stabilized acylium ion (base peak for many substituted acetophenones).[1]
  • Mechanism:

    
    
    
  • Diagnostic Value: The mass of the acylium ion (

    
     105 for unsubstituted) shifts directly with the mass of the ring substituent, providing instant confirmation of the substituent's presence on the ring rather than the alkyl chain.
    

MS_Fragmentation M_Ion Molecular Ion (M+) [Ar-CO-CH3]+. Alpha_Cleavage Alpha Cleavage (Loss of Methyl) M_Ion->Alpha_Cleavage Acylium Acylium Ion [Ar-C=O]+ (Base Peak) Alpha_Cleavage->Acylium - •CH3 (15 Da) CO_Loss Loss of CO (-28 Da) Acylium->CO_Loss Aryl_Cation Aryl Cation [Ar]+ (Phenyl) CO_Loss->Aryl_Cation Diagnostic for Ring

Figure 2: Primary fragmentation pathway for ring-substituted acetophenones under EI-MS.

Part 3: Purity & Quantification (HPLC Protocol)

For quantitative analysis, a generic gradient method is preferred to handle the wide range of polarities introduced by substituents (e.g., -OH vs -NO2).

Validated HPLC-UV/MS Method

This protocol is designed to separate polar impurities (phenols) from the substituted acetophenone product.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: Water + 0.1% Formic Acid (MS compatible) or 0.1%

    
     (UV only).
    
  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl conjugation).

  • Gradient Profile:

Time (min)% Mobile Phase BDescription
0.010Initial equilibration
8.090Linear ramp to elute non-polars
10.090Wash
10.110Re-equilibration
13.010End of Run

Causality in Method Design: We use a low initial organic % (10%) because substituted acetophenones with polar groups (like amino- or hydroxy-acetophenones) elute early. Starting at high organic would cause them to co-elute with the solvent front. Formic acid is essential to suppress ionization of acidic substituents (like phenolic -OH), ensuring sharp peaks rather than tailing.

References

  • Comparison of IR and NMR for Substituent Effects

    • The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones.[3][4] Canadian Journal of Chemistry.

    • [Link]

  • NMR Chemical Shift Data

    • SpectraBase: Acetophenone 1H NMR Data.[5] Wiley Science Solutions.

    • [Link]

  • Mass Spectrometry Mechanisms

    • McLafferty Rearrangement and Alpha Cleavage.[1][6] Chemistry Steps.[7]

    • [Link]

  • HPLC Method Development

    • Separation of Acetophenone Derivatives. SIELC Technologies.[8][9]

    • [Link]

Sources

A Comparative Crystallographic Analysis of 1-[2-(benzyloxy)phenyl]ethanone and Its Derivatives: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the X-ray crystal structures of 1-[2-(benzyloxy)phenyl]ethanone and its derivatives. As a foundational scaffold in medicinal chemistry and materials science, understanding the precise three-dimensional architecture of these molecules is paramount for predicting their chemical behavior and designing novel compounds with tailored properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights for their work.

The 1-[2-(benzyloxy)phenyl]ethanone framework serves as a crucial intermediate in the synthesis of various biologically active molecules, including chalcones, which are precursors to flavonoids and aurones.[1] The conformation of the benzyloxy and acetyl groups relative to the central phenyl ring dictates the molecule's ability to interact with biological targets and influences its reactivity in further synthetic transformations. X-ray crystallography provides an unparalleled, atom-level resolution of these structural nuances.

I. The Archetype: Crystal Structure of 1-[2-(benzyloxy)phenyl]ethanone

The parent compound, 1-[2-(benzyloxy)phenyl]ethanone (C₁₅H₁₄O₂), has been synthesized via a Williamson ether synthesis, a classic and reliable method for forming the pivotal ether linkage.[2] Its crystal structure reveals several key conformational features that serve as a baseline for comparison with its derivatives.

The most striking feature is the orientation of the two aromatic rings. They are nearly orthogonal to each other, with a dihedral angle of 85.7°.[2] This perpendicular arrangement minimizes steric hindrance between the two bulky phenyl groups. In contrast, the acetyl substituent is almost coplanar with the acetophenone ring, exhibiting a shallow angle of just 2.0°.[2] This planarity suggests a degree of electronic conjugation between the carbonyl group and the aromatic system.

Crystallographic Data for 1-[2-(benzyloxy)phenyl]ethanone
Chemical FormulaC₁₅H₁₄O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.664(2)
b (Å)14.406(3)
c (Å)7.686(1)
β (°)94.260(3)
Volume (ų)1177.6
Z4
Temperature (K)103
Reference[2]
II. Comparative Analysis with Key Derivatives

The substitution on the benzyloxy or phenyl rings can dramatically alter the molecule's conformation and packing in the crystal lattice. Here, we compare the parent compound with several illustrative derivatives.

The introduction of two fluorine atoms on the benzyl ring in 1-[2-(3,5-difluorobenzyloxy)phenyl]ethanone (C₁₅H₁₂F₂O₂) leads to a notable change in the inter-ring orientation. The dihedral angle between the aromatic rings is 70.43 (4)°.[3] This is a significant deviation from the nearly orthogonal arrangement in the parent compound, suggesting that the electron-withdrawing fluorine atoms may influence the overall molecular conformation through subtle electronic effects or crystal packing forces. Despite this change, the ethanone group remains nearly coplanar with its attached benzene ring, with a torsion angle of 178.8 (2)°.[3]

Replacing the benzyl group with a much bulkier trityl (triphenylmethyl) group in 1-[2-(trityloxy)phenyl]ethanone (C₂₇H₂₂O₂) introduces significant steric demands. The three phenyl rings of the trityl group are themselves nearly perpendicular to each other, with dihedral angles of 89.87 (11)°, 78.29 (11)°, and 60.34 (11)°.[4] The acetyl group maintains its near coplanarity with the adjacent phenyl ring, with a torsion angle of -5.5 (3)°.[4] The crystal packing of this derivative is stabilized by intermolecular C—H⋯O hydrogen bonds, which link adjacent molecules into one-dimensional chains.[4]

In this derivative, the benzyl group is replaced by a smaller, more flexible 2-chloroethoxy group. The crystal structure of 1-(2-(2-chloroethoxy)phenyl)ethanone (C₁₀H₁₁ClO₂) is triclinic, with a space group of P-1.[5] The smaller substituent likely allows for more efficient crystal packing, as evidenced by the different crystal system compared to the benzyloxy derivatives.

Comparative Structural Parameters of 1-[2-(benzyloxy)phenyl]ethanone and Derivatives
Compound Dihedral Angle Between Aromatic Rings (°) Acetyl Group Torsion Angle (°)
1-[2-(benzyloxy)phenyl]ethanone85.7[2]2.0[2]
1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone70.43[3]178.8[3]
1-[2-(Trityloxy)phenyl]ethanoneN/A (Trityl group has 3 rings)-5.5[4]
III. Experimental Protocols

The successful determination of a crystal structure relies on a robust and reproducible experimental workflow, from synthesis to data analysis.

This method is a cornerstone of organic chemistry for the preparation of ethers and was used to synthesize the parent compound and its derivatives.[2][3]

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1-(2-hydroxyphenyl)ethanone (1 equivalent) in acetone.

  • Base Addition: Add anhydrous potassium carbonate (2 equivalents). The use of a weak base like K₂CO₃ is crucial to deprotonate the phenolic hydroxyl group without promoting side reactions.

  • Electrophile Addition: Add the corresponding benzyl bromide or other alkyl halide (1 equivalent). For example, 3,5-difluorobenzyl bromide for the difluoro derivative.[3]

  • Reaction: Stir the mixture at a specified temperature (e.g., 331 K) for several hours (e.g., 3 hours).[3] The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup: After the reaction is complete, filter the mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to obtain the crude product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as n-hexane/ethyl acetate, to yield the pure ethanone derivative.[3]

Obtaining high-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution is a common and effective technique.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., n-hexane/ethyl acetate).

  • Slow Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and dry them.

  • Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., a Bruker SMART CCD area-detector).[3][4] The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded.

  • Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]

IV. Visualizing Molecular Structure and Workflow

Diagrams are essential for conceptualizing complex molecular structures and experimental processes.

Molecular Structure of 1-[2-(benzyloxy)phenyl]ethanone C1 C C2 C C1->C2 O2 O C1->O2 C3 C C2->C3 C7 C C2->C7 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O C7->O1 C8 CH3 C7->C8 C9 CH2 O2->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C13 C C12->C13 C14 C C13->C14 C15 C C14->C15 C15->C10

Caption: Molecular structure of 1-[2-(benzyloxy)phenyl]ethanone.

Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis X-ray Crystallography start 1-(2-hydroxyphenyl)ethanone + Benzyl Bromide reaction Williamson Ether Synthesis (Acetone, K2CO3) start->reaction purification Recrystallization reaction->purification crystal_growth Slow Evaporation purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement end Final Crystal Structure refinement->end

Caption: Workflow from synthesis to crystallographic analysis.

V. References

  • Slabber, C. A., Grimmer, C. D., Robinson, R. S., & Nikolayenko, V. I. (2015). Crystal structure of 1-[2-(benzyloxy)phenyl]ethanone, C15H14O2. Zeitschrift für Kristallographie - New Crystal Structures, 230(2), 137-138. Retrieved from [Link]

  • Ma, Y.-T., & Shi, X.-W. (2011). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 2-(benzoyloxy)-1-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Bide Pharmatech. (n.d.). 1-(2-(Benzyloxy)phenyl)ethanone. Retrieved from [Link]

  • Ma, Y.-T., & Shi, X.-W. (2013). 1-[2-(Trityloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(7), o918. Retrieved from [Link]

  • Li, M., Bai, X., & Hou, Y. (2015). The crystal structure of 1-(2-(2-chloroethoxy)phenyl)ethanone. Zeitschrift für Kristallographie - New Crystal Structures, 230(4), 289-290. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

Sources

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